3-(4-Chlorophenyl)propan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7106. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBIWFGGIKFSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278382 | |
| Record name | 3-(4-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-88-8 | |
| Record name | 4-Chlorobenzenepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6282-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-chlorophenyl)propan-1-ol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Chlorophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZENEPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WMK84NW9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-(4-Chlorophenyl)propan-1-ol synthesis from p-chlorocinnamic acid
An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)propan-1-ol from p-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in pharmaceutical and organic synthesis, starting from p-chlorocinnamic acid. The document details the primary synthetic route involving the robust reducing agent, lithium aluminum hydride (LAH), which concurrently reduces both the carboxylic acid and the conjugated alkene. An alternative two-step approach via catalytic hydrogenation followed by carboxylic acid reduction is also discussed. This guide is structured to provide not only step-by-step protocols but also the underlying chemical principles and mechanistic insights that inform the experimental design. It includes detailed methodologies for the synthesis of the precursor, p-chlorocinnamic acid, as well as purification and characterization of the final product.
Introduction: Strategic Importance of this compound
This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmacologically active compounds. Its structure, featuring a substituted aromatic ring and a primary alcohol, makes it a versatile synthon for introducing the 4-chlorophenylpropyl moiety. The reliable and efficient synthesis of this compound is therefore of significant interest to the drug development and chemical research communities. This guide focuses on the transformation of p-chlorocinnamic acid, an accessible starting material, into the target alcohol.
Synthesis of the Precursor: p-Chlorocinnamic Acid
A common and effective method for the synthesis of p-chlorocinnamic acid is a variation of the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride.[1]
Reaction Scheme: Perkin-like Condensation
Caption: Synthesis of p-Chlorocinnamic Acid.
Detailed Experimental Protocol
This protocol is adapted from a procedure utilizing boron tribromide as an activating agent.[1]
Materials:
-
p-Chlorobenzaldehyde
-
Anhydrous Acetic Acid
-
Boron Tribromide
-
Pyridine
-
4-Dimethylaminopyridine (4-DMAP)
-
N-Methyl-2-pyrrolidone (NMP)
-
Benzene (anhydrous)
-
20% Sodium Hydroxide Solution
-
20% Hydrochloric Acid Solution
Procedure:
-
To a solution of p-chlorobenzaldehyde (2.81 g, 0.02 mole), 4-DMAP (1.3 g, 0.01 mole), pyridine (2.41 mL, 0.03 mole), and NMP (2 mL), add a pre-formed solution of triacetyl borate (prepared by reacting anhydrous acetic acid (6.3 mL, 0.1089 mole) with boron tribromide (2.2 mL, 0.022 mole) in anhydrous benzene (5 mL)).
-
Heat the reaction mixture to reflux, distilling off the benzene and acetic acid, until the internal temperature reaches 180-190 °C.
-
Maintain heating at this temperature for approximately 9 hours.
-
After cooling, add water (70-80 mL) and adjust the pH to 9-10 with a 20% NaOH solution.
-
Remove any unreacted p-chlorobenzaldehyde by steam distillation under reduced pressure.
-
Cool the remaining solution, filter if necessary, and then acidify the filtrate to pH 1-2 with 20% HCl, which will precipitate the p-chlorocinnamic acid.
-
Cool the mixture in an ice bath for 2-3 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Expected Yield: Approximately 80%.[1]
Primary Synthesis Route: Concurrent Reduction with Lithium Aluminum Hydride (LAH)
The most direct method for converting p-chlorocinnamic acid to this compound is through reduction with a strong reducing agent capable of reducing both the carboxylic acid and the conjugated double bond. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation.[2][3]
Mechanistic Rationale
The concurrent reduction is possible due to the powerful, non-selective nature of LAH. The mechanism involves several key steps:
-
Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with a hydride from LAH to form hydrogen gas and a lithium carboxylate salt.
-
Reduction of the Carboxylate: The carboxylate is then reduced by another equivalent of LAH to an aldehyde intermediate.
-
Reduction of the Aldehyde: The aldehyde is immediately reduced by another equivalent of LAH to an alkoxide.
-
Conjugate Addition: The α,β-unsaturated system is also susceptible to nucleophilic attack by the hydride. The presence of the phenyl group in conjugation with the double bond makes it reducible by LAH.[3]
-
Workup: The resulting aluminum alkoxide complexes are hydrolyzed during an aqueous workup to yield the final primary alcohol.
References
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)propan-1-ol
Introduction and Strategic Importance
3-(4-Chlorophenyl)propan-1-ol (CAS No: 6282-88-8) is a substituted aromatic alcohol of significant interest in medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, featuring a hydroxyl group and a halogenated phenyl ring, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its structural motifs are found in various biologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers in drug discovery and development.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. The narrative is structured to deliver not just data, but also the scientific rationale behind these properties and the experimental methodologies used for their determination. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in experimental design, synthesis, and formulation.
Core Physicochemical and Molecular Properties
The fundamental properties of this compound are summarized below. This table serves as a quick reference, with detailed explanations and methodologies provided in subsequent sections.
| Property | Value / Description | Source / Method |
| IUPAC Name | This compound | - |
| CAS Number | 6282-88-8 | - |
| Molecular Formula | C₉H₁₁ClO | [1][2] |
| Molecular Weight | 170.64 g/mol | [1][2] |
| Physical Form | Colorless to yellow clear liquid | [1] |
| Boiling Point | 104 °C at 0.1 mmHg | [1][3] |
| Density | ~1.151 g/cm³ (Predicted) | [1][3] |
| Refractive Index | ~1.54 (Predicted) | [1][3] |
| pKa | ~15.03 (Predicted) | [1][3] |
| LogP (Octanol/Water) | ~2.2 (XlogP, Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [1] |
In-Depth Analysis of Physicochemical Properties
A molecule's behavior in both biological and chemical systems is dictated by its intrinsic properties. This section delves into the key parameters of this compound.
Physical State, Thermal Properties, and Density
This compound exists as a clear, colorless to pale yellow liquid at standard temperature and pressure[1]. The presence of a polar hydroxyl group allows for intermolecular hydrogen bonding, which typically raises the boiling point compared to non-hydroxylated analogs. However, the overall molecular weight and the non-polar phenyl ring contribute to its liquid state.
The reported boiling point of 104 °C is at a reduced pressure of 0.1 mmHg, indicating that the compound is susceptible to decomposition at its atmospheric boiling point, a common characteristic for multifunctional organic molecules. The predicted density of approximately 1.151 g/cm³ suggests it is slightly denser than water[1][3].
Solubility Profile: A Qualitative Assessment
-
Aqueous Solubility: The molecule contains a polar alcohol group capable of hydrogen bonding with water. Conversely, the bulky, non-polar chlorophenyl group and the propyl chain significantly contribute to its hydrophobic character. This duality suggests that the compound has low solubility in water .
-
Organic Solubility: The synthesis protocol for this compound involves extraction from an aqueous phase into ethyl acetate, followed by purification using a hexane/ethyl acetate mixture on a silica gel column[1]. This demonstrates good solubility in moderately polar organic solvents like ethyl acetate and miscibility with less polar solvents like hexane . It is also expected to be soluble in other common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethanol, and dimethyl sulfoxide (DMSO).
This solubility profile is critical for selecting appropriate solvent systems for chemical reactions, purification, and for the preparation of stock solutions in biological assays.
Lipophilicity: The Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is quantified by the logarithm of the partition coefficient (LogP) between n-octanol and water.
An experimentally determined LogP value for this compound is not documented. However, computational models provide a reliable estimate. The predicted XlogP value is 2.2 [4].
-
Interpretation and Significance: A LogP value of 2.2 indicates a moderate level of lipophilicity. This suggests the compound is preferentially partitioned into the organic phase over the aqueous phase by a factor of approximately 158:1 (since 10².² ≈ 158). This value is within the range often considered favorable for oral drug candidates, as it suggests a balance between aqueous solubility for formulation and lipid solubility for membrane permeation.
Acidity (pKa)
The pKa is a measure of the acidity of the hydroxyl proton. The predicted pKa for the alcohol group is approximately 15.03 , which is typical for a primary alcohol[1][3]. This value confirms that the hydroxyl group is not acidic under physiological conditions (pH ~7.4) and will exist predominantly in its neutral, protonated form. This is a crucial factor for predicting its interactions with biological targets, as the potential for hydrogen bond donation is maintained.
Spectroscopic Characterization
The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments. The reported spectrum in CDCl₃ confirms the structure with high fidelity[1].
-
¹H NMR (300 MHz, CDCl₃) δ (ppm):
-
7.27-7.22 (m, 2H): These signals correspond to the two aromatic protons ortho to the propyl chain (H-2' and H-6').
-
7.15-7.10 (m, 2H): These signals correspond to the two aromatic protons meta to the propyl chain (H-3' and H-5').
-
3.66 (t, J=6.4 Hz, 2H): This triplet represents the two protons on the carbon bearing the hydroxyl group (-CH₂OH, H-1). The triplet splitting is due to coupling with the adjacent methylene group (H-2).
-
2.68 (t, J=7.44 Hz, 2H): This triplet corresponds to the benzylic protons (-Ar-CH₂, H-3), coupled to the adjacent methylene protons (H-2).
-
1.91-1.81 (m, 2H): This multiplet (a quintet or sextet) represents the central methylene protons of the propyl chain (-CH₂-, H-2), which are coupled to the protons on both C-1 and C-3.
-
Infrared (IR) Spectroscopy
While a specific experimental spectrum is not provided in the search results, the characteristic IR absorptions for this compound can be reliably predicted based on its functional groups.
-
~3600-3200 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration, broadened due to intermolecular hydrogen bonding[5].
-
~3100-3000 cm⁻¹ (medium): C-H stretching vibrations for the aromatic ring.
-
~2950-2850 cm⁻¹ (medium-strong): Asymmetric and symmetric C-H stretching vibrations of the aliphatic propyl chain.
-
~1490 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~1100-1000 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol group.
-
~830 cm⁻¹ (strong): C-H out-of-plane bending characteristic of a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion and characteristic fragments are expected.
-
Molecular Ion (M⁺): A distinct molecular ion peak should be observed at m/z 170. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak at m/z 172 with approximately one-third the intensity of the M⁺ peak is expected[6][7][8]. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.
-
Key Fragmentation Pathways:
-
[M-18]⁺: Loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols, would yield a peak at m/z 152/154.
-
Alpha-cleavage: Cleavage of the C1-C2 bond would result in the loss of a C₂H₄Cl radical, leading to a fragment at m/z 31 ([CH₂OH]⁺).
-
Benzylic Cleavage: Cleavage between C2 and C3 would generate a stable chlorobenzyl cation at m/z 125/127. This is often a prominent peak in the spectrum of such compounds.
-
Experimental Methodologies
Scientific integrity demands robust and reproducible experimental protocols. This section outlines the workflows for the synthesis and characterization of key properties.
Synthesis and Purification Workflow
This compound is commonly synthesized via the reduction of a suitable precursor, such as 4-chlorocinnamic acid. The process involves reduction, workup, and purification[1].
Caption: Workflow for the synthesis and purification of this compound.
Protocol for Lipophilicity (LogP) Determination
The Shake-Flask method followed by HPLC analysis is a gold standard for determining LogP values. This method directly measures the compound's concentration in equilibrated n-octanol and aqueous phases.
Caption: Experimental workflow for LogP determination via the Shake-Flask HPLC method.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a key intermediate in the synthesis of novel compounds. Its structure is particularly valuable for creating analogs of existing drugs or new chemical entities. For instance, it is a documented precursor for the synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives, which have been investigated as inhibitors of aldo-keto reductases, a family of enzymes implicated in diabetic complications and cancer[1][2][9]. The chlorophenyl moiety can participate in cross-coupling reactions, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups like esters, ethers, or amines, providing a gateway to a diverse range of chemical structures.
Safety and Handling
As a chemical reagent, this compound requires careful handling in a laboratory setting.
-
Hazard Identification: The compound is classified as an irritant[10]. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[10].
-
Recommended Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place away from incompatible materials.
-
References
- 1. This compound CAS#: 6282-88-8 [m.chemicalbook.com]
- 2. This compound | 6282-88-8 [chemicalbook.com]
- 3. This compound | 6282-88-8 [amp.chemicalbook.com]
- 4. PubChemLite - this compound (C9H11ClO) [pubchemlite.lcsb.uni.lu]
- 5. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 3-(4-ClPh)propanol [carbolution.de]
An In-depth Technical Guide to the ¹H NMR Spectral Data of 3-(4-Chlorophenyl)propan-1-ol
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-chlorophenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through the interpretation of its proton NMR data. We will explore the underlying principles that govern the spectral output, present a detailed experimental protocol for data acquisition, and provide expert insights into the nuances of spectral interpretation.
Introduction: The Structural Significance of this compound
This compound is an organochlorine compound and a valuable building block in organic synthesis. For instance, it is utilized in the preparation of certain aldo-keto reductase inhibitors.[1][2] Accurate structural confirmation is paramount in synthesis and drug development, and ¹H NMR spectroscopy stands as the primary tool for this purpose. It provides a non-destructive method to map the proton environments within a molecule, offering precise information on connectivity and stereochemistry.[3][4] This guide will dissect the ¹H NMR spectrum of this compound, transforming raw data into a detailed structural map.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify the unique proton environments within the this compound molecule. Due to the molecule's symmetry and functional groups, we can distinguish five distinct sets of protons.
Figure 1. Structure of this compound with proton environments labeled.
The five key proton environments are:
-
Hₐ & Hₑ: Aromatic protons ortho to the chlorine atom.
-
Hₑ & Hₐ: Aromatic protons meta to the chlorine atom (and ortho to the propyl group).
-
Hₑ: Benzylic protons on the carbon adjacent to the aromatic ring.
-
Hₑ: Methylene protons in the middle of the propyl chain.
-
Hₑ: Methylene protons on the carbon bearing the hydroxyl group.
-
Hₑ: The hydroxyl proton.
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), provides distinct signals for each proton environment. The key parameters for interpretation are chemical shift (δ), integration, and multiplicity (splitting pattern).[5][6]
Summary of ¹H NMR Spectral Data
| Signal Assignment | Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ | Ar-H (meta to Cl) | 2H | 7.27–7.22 | Multiplet (d) | ~8.5 Hz |
| Hₑ | Ar-H (ortho to Cl) | 2H | 7.15–7.10 | Multiplet (d) | ~8.5 Hz |
| Hₑ | -CH₂-OH | 2H | 3.66 | Triplet (t) | 6.4 |
| Hₑ | Ar-CH₂- | 2H | 2.68 | Triplet (t) | 7.4 |
| Hₑ | -CH₂-CH₂-CH₂- | 2H | 1.91–1.81 | Multiplet (m) | N/A |
| Hₑ | -OH | 1H | Variable (e.g., 1.5-2.5) | Broad Singlet (br s) | N/A |
| Data sourced from ChemicalBook and synthesized with spectral prediction principles.[1][2] |
In-depth Signal Interpretation
-
Aromatic Protons (Hₐ and Hₑ, δ 7.10-7.27 ppm): The aromatic region of the spectrum shows signals for the four protons on the benzene ring.[7] In a para-disubstituted ring like this one, the protons form an AA'BB' spin system, which often appears as two distinct doublets or multiplets.
-
Hₐ (δ ~7.25 ppm): These two equivalent protons are ortho to the electron-withdrawing chlorine atom. The deshielding effect of chlorine shifts this signal downfield. They are split by the adjacent Hₑ protons, theoretically producing a doublet.
-
Hₑ (δ ~7.13 ppm): These two equivalent protons are meta to the chlorine atom and ortho to the alkyl substituent. They are slightly more shielded than Hₐ and thus appear further upfield. They are split by the Hₐ protons, also resulting in a doublet. The observed "multiplet" character arises from the complex nature of the AA'BB' coupling.[8]
-
-
Hydroxymethyl Protons (Hₑ, δ 3.66 ppm): This signal corresponds to the two protons on the carbon directly attached to the electronegative oxygen atom. This proximity to oxygen causes a significant downfield shift. The signal is a triplet because these protons are coupled to the two adjacent Hₑ protons on the central methylene group (n+1 rule: 2+1=3).[9] The coupling constant, J = 6.4 Hz, quantifies this interaction.
-
Benzylic Protons (Hₑ, δ 2.68 ppm): The two protons on the carbon attached to the aromatic ring are in the benzylic position, which typically resonates between 2-3 ppm.[7] This signal appears as a triplet due to coupling with the two neighboring Hₑ protons (J = 7.4 Hz).
-
Central Methylene Protons (Hₑ, δ ~1.86 ppm): These protons are situated between two other CH₂ groups. They are coupled to both the Hₑ protons (2) and the Hₑ protons (2). If the coupling constants were identical, the signal would be a quintet (n+1 rule: 4+1=5). However, since J(Hₑ-Hₑ) is 7.4 Hz and J(Hₑ-Hₑ) is 6.4 Hz, the signal is more accurately a triplet of triplets. This complex pattern is often reported simply as a multiplet (m).[10]
-
Hydroxyl Proton (Hₑ, δ variable): The chemical shift of the alcohol proton is highly variable and depends on factors like solvent, concentration, and temperature. It often appears as a broad singlet because of rapid chemical exchange with other labile protons (like trace water) in the sample. A key technique to confirm this signal is D₂O exchange : upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the -OH peak will disappear as the proton is replaced by a deuterium atom.[11]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a rigorous protocol is essential for obtaining a clean, interpretable spectrum. This methodology ensures data integrity and reproducibility.
Workflow for ¹H NMR Sample Preparation and Analysis
Figure 2. Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.[12]
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ with 0.03% TMS as an internal standard). The use of deuterated solvents is critical to avoid a large, overwhelming solvent signal in the ¹H spectrum and to provide a lock signal for the spectrometer.[13]
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
-
Filtration:
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial as any suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad peaks and poor resolution.
-
-
Data Acquisition:
-
Insert the capped and labeled NMR tube into the spectrometer's autosampler or manual probe.
-
The instrument will lock on the deuterium signal from the solvent.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample volume.
-
Acquire the ¹H NMR spectrum. A standard acquisition may involve 8 to 16 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to ensure accurate signal representation.
-
Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak (CHCl₃ in CDCl₃) to 7.26 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons for each signal.
-
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure. Each signal, defined by its chemical shift, integration, and multiplicity, corresponds directly to a specific proton environment within the molecule. The aromatic region confirms the para-substitution pattern, while the aliphatic signals and their coupling patterns precisely map out the three-carbon chain and the terminal alcohol group. By following a robust experimental protocol, researchers can reliably obtain high-resolution data, enabling confident structural elucidation essential for progress in chemical synthesis and drug discovery.
References
- 1. This compound CAS#: 6282-88-8 [m.chemicalbook.com]
- 2. This compound | 6282-88-8 [chemicalbook.com]
- 3. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 5. Interpreting | OpenOChem Learn [learn.openochem.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. acdlabs.com [acdlabs.com]
- 11. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. scribd.com [scribd.com]
- 13. publish.uwo.ca [publish.uwo.ca]
A Comprehensive Guide to the FT-IR Analysis of 3-(4-Chlorophenyl)propan-1-ol
This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-(4-Chlorophenyl)propan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, practical methodologies, and detailed spectral interpretation of this compound, ensuring a robust understanding of its vibrational characteristics.
Introduction: The Vibrational Fingerprint of a Molecule
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification and characterization of molecules.[1] It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these natural vibrational modes.[1] The resulting absorption spectrum serves as a unique "molecular fingerprint," providing invaluable information about the functional groups present.[2][3]
This compound is a molecule of interest in various chemical and pharmaceutical contexts. Its structure, comprising a p-substituted chlorobenzene ring, a propyl linker, and a primary alcohol functional group, gives rise to a distinct and interpretable FT-IR spectrum. This guide will walk through the necessary steps to acquire and accurately interpret this spectrum, providing insights into the causality behind each experimental choice.
Experimental Protocol: From Sample to Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. For a liquid sample such as this compound, several methods are viable, with Attenuated Total Reflectance (ATR) being a modern and highly efficient choice due to its minimal sample preparation requirements.[4]
Recommended Method: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is a versatile technique that allows for the direct analysis of liquid and solid samples.[4] The underlying principle involves an infrared beam being guided through an internal reflection element (IRE), typically a crystal with a high refractive index like diamond or zinc selenide. This creates an evanescent wave that extends a few micrometers beyond the crystal surface into the sample, which is in intimate contact with it. The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated infrared beam is then directed to the detector.
Experimental Workflow: ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate. A clean crystal is paramount to avoid spectral contamination.
-
Background Spectrum Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.[1]
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the entire surface is covered.[5] For viscous liquids, applying gentle pressure with the integrated clamp can ensure good contact.
-
Sample Spectrum Acquisition: Initiate the sample scan. Typical parameters include a spectral range of 4000–600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[5]
-
Data Processing: The instrument's software will automatically perform the background subtraction. An ATR correction may also be applied to the final spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Cleaning: After the analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent.
Spectral Interpretation: Decoding the Vibrational Signature
The FT-IR spectrum of this compound can be systematically interpreted by examining the characteristic absorption regions for its constituent functional groups: the hydroxyl group, the aromatic ring, the aliphatic chain, and the carbon-chlorine bond.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape |
| Alcohol | O-H stretch (H-bonded) | 3500 - 3200[5][6][7] | Strong, Broad |
| C-O stretch (primary) | 1075 - 1000[8] | Strong | |
| Aromatic Ring | =C-H stretch | 3100 - 3000[9][10] | Medium to Weak |
| C=C stretch (in-ring) | 1600 - 1585 & 1500 - 1400[9][10] | Medium, Sharp | |
| C-H out-of-plane bend | 900 - 675[9] | Strong | |
| Aliphatic Chain | C-H stretch (sp³) | 3000 - 2850 | Strong |
| -CH₂- bend (scissoring) | ~1465 | Medium | |
| Halogen | C-Cl stretch | 850 - 550[5] | Medium to Strong |
The Hydroxyl (O-H) and Carbon-Oxygen (C-O) Regions
-
O-H Stretching: The most prominent feature in the spectrum will be a very strong and broad absorption band in the 3500-3200 cm⁻¹ region.[6][7] This is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The broadness of the peak is a direct consequence of the intermolecular hydrogen bonding between the alcohol molecules, which creates a continuum of bond strengths and, therefore, a wide range of absorption frequencies.[8]
-
C-O Stretching: A strong absorption band is expected in the 1300-1000 cm⁻¹ range due to the C-O stretching vibration.[8] For primary alcohols like this compound, this peak typically appears between 1075-1000 cm⁻¹.[8] This band is often one of the strongest in the fingerprint region.
The Aromatic and Aliphatic C-H Regions
-
Aromatic =C-H Stretch: Look for one or more weak to medium intensity sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9][10] These are characteristic of the C-H stretching vibrations where the carbon atom is sp² hybridized, as in the aromatic ring.
-
Aliphatic C-H Stretch: Immediately to the right of 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range, strong, sharp absorptions will be present. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the sp³ hybridized carbons of the propyl chain.
The Aromatic Ring and C-Cl Vibrations
-
Aromatic C=C Stretches: The presence of the benzene ring is confirmed by a pair of sharp, medium-intensity bands in the 1600-1400 cm⁻¹ region.[9] Typically, one band appears around 1600-1585 cm⁻¹ and another around 1500-1400 cm⁻¹.[9] These arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.
-
C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring can often be determined by strong absorptions in the 900-675 cm⁻¹ region.[9] For a 1,4-disubstituted (para) ring, a strong band is expected in the 800-850 cm⁻¹ range. This out-of-plane C-H "wagging" is highly characteristic.
-
C-Cl Stretching: The carbon-chlorine stretching vibration for an aryl chloride gives rise to a medium to strong absorption in the fingerprint region, typically between 850-550 cm⁻¹.[5] This band may sometimes overlap with other vibrations in this complex region.
Conclusion: A Self-Validating Analysis
The FT-IR analysis of this compound provides a clear and definitive confirmation of its molecular structure. The spectrum is a self-validating system: the presence of a broad O-H stretch validates the alcohol, the C-O stretch confirms it is a primary alcohol, the aromatic C-H and C=C stretches confirm the benzene ring, and the strong out-of-plane bending helps confirm the para-substitution pattern. By following the detailed protocols and understanding the causal relationships between molecular structure and vibrational frequencies outlined in this guide, researchers can confidently acquire and interpret the FT-IR spectrum of this compound, ensuring high scientific integrity in their analytical work.
References
- 1. spectrabase.com [spectrabase.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. www1.udel.edu [www1.udel.edu]
Solubility of 3-(4-Chlorophenyl)propan-1-ol in common organic solvents
An In-depth Technical Guide to the Solubility of 3-(4-Chlorophenyl)propan-1-ol in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, including Aldo-Keto reductase inhibitors[1][2]. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines a robust experimental protocol for its quantitative determination, and offers insights into its predicted behavior in a range of common organic solvents. By integrating molecular structure analysis with established solubility theories and a self-validating experimental workflow, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.
Introduction: Understanding the Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that influences every stage of the drug development lifecycle. For a compound like this compound, a thorough understanding of its solubility profile is paramount for:
-
Synthetic Chemistry: Selecting appropriate solvents is crucial for controlling reaction kinetics, maximizing yield, and minimizing impurities. A solvent in which reactants are soluble but byproducts are not can significantly simplify workup and purification.
-
Purification and Crystallization: Processes such as column chromatography and recrystallization are fundamentally dependent on solubility differentials. The synthesis of this compound itself often involves purification by silica gel column chromatography using eluents like n-hexane and ethyl acetate, directly highlighting the importance of its solubility in these solvents[1][3].
-
Formulation Development: For downstream applications, understanding solubility is the first step in designing stable and bioavailable dosage forms.
This guide provides the foundational knowledge and practical methodologies to expertly navigate these challenges.
Molecular Structure and Theoretical Solubility Profile
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The structure of this compound offers key insights into its expected solubility.
Chemical Structure: C₉H₁₁ClO[1][4] Molecular Weight: 170.64 g/mol [1][5] Appearance: Colorless to yellow liquid[1][3]
The molecule can be deconstructed into two key functional regions:
-
A Polar Head: The primary alcohol (-CH₂OH) group. This group is capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).
-
A Nonpolar Tail: The 4-chlorophenylpropyl group. This substantial hydrocarbon portion, including an aromatic ring, is lipophilic and engages in weaker van der Waals forces and potential π-π stacking interactions. The chlorine atom adds a degree of polarity to the aromatic ring.
This amphiphilic nature—possessing both polar and nonpolar characteristics—suggests that this compound will exhibit a versatile solubility profile. The predicted partition coefficient (XlogP) of 2.2 indicates a moderate degree of lipophilicity, suggesting it will not be exclusively soluble in either highly polar or strictly nonpolar solvents[4].
Predicted Solubility in Solvent Classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The hydroxyl group of the solute can readily form strong hydrogen bonds with the solvent molecules, facilitating dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): Good to high solubility is anticipated. These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. Dipole-dipole interactions between the solvent and the polar C-Cl bond also contribute. The use of ethyl acetate as an extraction solvent during its synthesis confirms its solubility in this medium[1][3].
-
Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Moderate to low solubility is expected. The nonpolar tail will interact favorably with these solvents via London dispersion forces. However, the high-energy polar hydroxyl group is not well-solvated, limiting overall solubility. Solubility will likely be greater in toluene than in hexane due to favorable π-π interactions between the aromatic rings.
The following table summarizes the predicted solubility profile based on these structural considerations and solvent properties.
| Solvent Class | Example Solvent | Polarity Index¹ | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol | 0.762 | High | Hydrogen Bonding, Dipole-Dipole |
| Polar Protic | Ethanol | 0.654 | High | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Acetone | 0.355 | High | Hydrogen Bond Acceptor, Dipole-Dipole |
| Polar Aprotic | Tetrahydrofuran (THF) | 0.207 | High | Hydrogen Bond Acceptor, Dipole-Dipole |
| Polar Aprotic | Ethyl Acetate | 0.228 | High | Hydrogen Bond Acceptor, Dipole-Dipole |
| Nonpolar Aromatic | Toluene | 0.099 | Moderate | London Dispersion, π-π Stacking |
| Nonpolar Aliphatic | n-Hexane | 0.009 | Low | London Dispersion |
| Nonpolar Aliphatic | Cyclohexane | 0.006 | Low | London Dispersion |
| ¹Relative polarity values are taken from established solvent property tables[6]. |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to precise quantification, a robust experimental method is required. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a compound. This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.
Materials and Equipment
-
Solute: this compound (purity ≥95%)
-
Solvents: HPLC-grade or equivalent purity for all selected organic solvents.
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the solubility determination protocol.
Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.
Step-by-Step Procedure
-
Preparation of Stock Standards: Accurately prepare a series of standard solutions of this compound in a suitable solvent (one in which it is highly soluble, like methanol) to create a calibration curve for the analytical method (e.g., HPLC).
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The key is to ensure solid/liquid solute remains visible after equilibration, confirming saturation.
-
Accurately add a known volume (e.g., 5.0 mL) of the test solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation. Prepare each solvent condition in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period. Causality Check: The agitation time must be sufficient to reach equilibrium. A preliminary kinetic study is recommended, where samples are analyzed at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer increases with time.
-
-
Sample Separation:
-
Once equilibrium is reached, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solute to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. Trustworthiness Check: This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate the filter membrane and prevent adsorption effects.
-
-
Analysis and Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted samples using the pre-validated HPLC or GC method.
-
Determine the concentration of this compound in the diluted samples by comparing the analytical response to the calibration curve.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = C_diluted (mg/mL) × Dilution Factor
-
The results should be reported as the mean ± standard deviation of the triplicate measurements.
-
Safety and Handling
Proper safety precautions are mandatory when handling this compound and organic solvents.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed (H302, Acute Toxicity 4, Oral) and causes serious eye irritation (H319, Eye Irritation 2)[5][7]. The signal word is "Warning"[5].
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood[8][9].
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[8]. Wash hands thoroughly after handling[9].
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container[9].
Conclusion
This compound is an amphiphilic molecule with a versatile solubility profile predictable from its molecular structure. Its polar hydroxyl group facilitates dissolution in polar protic and aprotic solvents, while its nonpolar chlorophenylpropyl moiety allows for moderate solubility in less polar environments. This guide provides both the theoretical framework to anticipate its behavior and a robust, self-validating experimental protocol for its precise quantification. This integrated approach empowers researchers to make informed decisions regarding solvent selection, leading to enhanced efficiency and success in synthesis, purification, and formulation.
References
- 1. This compound | 6282-88-8 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound CAS#: 6282-88-8 [m.chemicalbook.com]
- 4. PubChemLite - this compound (C9H11ClO) [pubchemlite.lcsb.uni.lu]
- 5. 3-(4-Chlorophenyl)-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. chemical-label.com [chemical-label.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
The Evolving Therapeutic Landscape of 3-(4-Chlorophenyl)propan-1-ol Derivatives: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 3-(4-chlorophenyl)propan-1-ol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the anti-inflammatory, antimicrobial, and anticancer properties of its derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.
Part 1: Anti-inflammatory and Immunomodulatory Activities
Derivatives of this compound have shown significant promise as potent anti-inflammatory agents. A notable example is the pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which has demonstrated substantial anti-inflammatory and immunomodulatory effects.[1][2]
Mechanism of Action: A Focus on Cytokine Modulation
The anti-inflammatory action of these derivatives appears to be mediated through the modulation of key inflammatory cytokines. In preclinical models, repeated administration of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid in a lipopolysaccharide (LPS)-induced systemic inflammation model led to a significant decrease in the pro-inflammatory cytokine TNF-α.[1][2] Interestingly, this was accompanied by a marked elevation of the anti-inflammatory cytokine TGF-β1, while levels of IL-10 remained unaffected.[1][2] This selective cytokine modulation suggests a sophisticated immunomodulatory mechanism, pointing towards a potential for more targeted anti-inflammatory therapies with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationship (SAR) Insights
The pyrrole-containing derivatives, structurally inspired by the COX-2 selective inhibitor celecoxib, highlight the importance of the heterocyclic ring system in conferring anti-inflammatory activity.[1][2] The incorporation of the 4-chlorophenyl moiety is a common feature in many biologically active compounds and likely contributes to the binding affinity at the target site. Further studies are needed to fully elucidate the SAR for this class of compounds, including the impact of substitutions on both the phenyl and pyrrole rings.
Experimental Protocol: Carrageenan-Induced Paw Edema Model
A standard in vivo model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats.[1][2]
Step-by-Step Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid) is administered intraperitoneally at various doses (e.g., 10, 20, and 40 mg/kg). A reference drug, such as diclofenac (25 mg/kg), and a vehicle control are also included.[1][2]
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group. Statistical significance is determined using appropriate statistical tests.
Part 2: Antimicrobial Activity
The this compound scaffold has also been utilized in the synthesis of compounds with promising antimicrobial properties. This includes derivatives with antifungal and antibacterial activities.
Antifungal Properties
The parent compound, this compound, has been reported to possess antifungal properties against Botrytis cinerea.[3] Further derivatization has led to the development of more potent antifungal agents. For instance, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives have been synthesized and evaluated as fluconazole analogues.[4]
Antibacterial Activity
Amide derivatives containing cyclopropane and the 4-chlorophenyl moiety have been synthesized and investigated for their antibacterial activity.[4] Additionally, N-{2-(4-chlorophenyl) acetyl} amino alcohols derived from α-amino acids have been synthesized and show potential as antimicrobial agents.[5] The rationale behind using amino acid derivatives is their potential for better biocompatibility and biodegradability.[5]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated in vitro using methods such as the well diffusion method or by determining the Minimum Inhibitory Concentration (MIC).[6][7]
Step-by-Step Methodology (Well Diffusion Method):
-
Microbial Culture Preparation: Standard strains of Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans) are cultured in appropriate broth media to achieve a specific turbidity.[6]
-
Agar Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates is uniformly inoculated with the microbial suspension.
-
Well Preparation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Part 3: Anticancer Potential
Derivatives of this compound have demonstrated significant potential as anticancer agents, with activity observed against various cancer cell lines.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular signaling pathways. For instance, novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles bearing a 4-chlorophenyl group have been shown to exhibit potent antiproliferative actions against breast cancer cell lines (T-47D and MDA-MB-231) through the inhibition of the Epidermal Growth Factor Receptor (EGFR).[8] Some of the most potent compounds in this series displayed nanomolar inhibitory activity against EGFR.[8] Furthermore, these compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase in MDA-MB-231 cells.[8]
Another study on 4-(4-chlorophenyl)-3-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one also points to its potential as an anticancer agent, with computational and experimental results suggesting its promise.[9]
Structure-Activity Relationship (SAR) Insights
In the pyrazole-thiazol-4-one hybrid series, the presence of a 4-chlorophenyl group on the pyrazole ring was found to be beneficial for anticancer activity.[8] The nature and position of substituents on other parts of the molecule, such as the benzylidene moiety, also significantly influence the cytotoxic potency. For example, a 3-hydroxy-4-methoxy substitution pattern on the benzylidene ring was found to be optimal for derivatives bearing the 4-chlorophenyl group.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Table 1: Summary of Biological Activities of Selected this compound Derivatives
| Derivative Class | Specific Compound Example | Biological Activity | Key Findings | Reference |
| Pyrrole Derivatives | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Anti-inflammatory, Immunomodulatory | Significantly reduced paw edema; decreased TNF-α and increased TGF-β1 levels. | [1][2] |
| Amide Derivatives | Amide derivatives containing cyclopropane | Antimicrobial | Showed activity against various microbes. | [4] |
| Amino Alcohol Derivatives | N-{2-(4-chlorophenyl) acetyl} amino alcohols | Antimicrobial | Synthesized from α-amino acids for potential biocompatibility. | [5] |
| Pyrazole-Thiazol-4-one Hybrids | 3-(naphthalen-1-yl)-4,5-dihydropyrazoles with a 4-chlorophenyl group | Anticancer | Potent inhibitors of EGFR; induced apoptosis and G2/M cell cycle arrest. | [8] |
| Isoxazolo[5,4-b]quinolin-5(4H)-one Derivatives | 4-(4-chlorophenyl)-3-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one | Anticancer | Investigated through computational and experimental methods. | [9] |
Conclusion
The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, underscore the versatility of this chemical framework. The insights into their mechanisms of action and structure-activity relationships provide a solid foundation for the rational design of more potent and selective drug candidates. The experimental protocols detailed in this guide serve as a practical reference for researchers engaged in the evaluation of these promising compounds. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4-Chlorophenyl)propan-1-ol (CAS 6282-88-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Aryl Aliphatic Alcohol
3-(4-Chlorophenyl)propan-1-ol is an organochlorine compound featuring a propanol chain attached to a para-substituted chlorophenyl ring.[1][2] This seemingly simple structure belies its significance as a versatile building block in organic synthesis. Its distinct functionalities—a primary alcohol and a chlorinated aromatic ring—provide two reactive centers, making it a valuable intermediate in the preparation of more complex molecules. In the pharmaceutical and agrochemical industries, this compound serves as a key precursor for synthesizing a range of target molecules, including derivatives of 2-Oxo-2H-chromene-3-carboxylic acid amides, which have been investigated as potential aldo-keto reductase inhibitors.[1][2] Its utility is rooted in its predictable reactivity and the stable, yet modifiable, chlorophenyl scaffold it provides.
Physicochemical & Spectroscopic Profile
Accurate characterization of a starting material is the foundation of reproducible and successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6282-88-8 | [1][2] |
| Molecular Formula | C₉H₁₁ClO | [1][2] |
| Molecular Weight | 170.64 g/mol | [1][2] |
| Appearance | Colorless to yellow clear liquid | [1] |
| Boiling Point | 104°C at 0.1 mm Hg | [1][2] |
| Density | 1.151 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Refractive Index | 1.54 | [1][2] |
| pKa | 15.03 ± 0.10 (Predicted) | [1][2] |
| Storage | Sealed in dry, room temperature conditions | [1][2] |
Spectroscopic Data Interpretation: The identity of this compound is unequivocally confirmed by ¹H NMR spectroscopy. A typical spectrum in CDCl₃ exhibits characteristic signals:
-
Aromatic Protons: Two multiplets (or doublets) between δ 7.10-7.30 ppm, corresponding to the four protons on the chlorophenyl ring.[1][2]
-
Hydroxymethyl Protons (-CH₂OH): A triplet around δ 3.66 ppm, indicative of the two protons on the carbon bearing the hydroxyl group.[1][2]
-
Benzylic Protons (-ArCH₂-): A triplet near δ 2.68 ppm, representing the two protons adjacent to the aromatic ring.[1][2]
-
Methylene Protons (-CH₂-): A multiplet between δ 1.81-1.91 ppm, corresponding to the central methylene group of the propyl chain.[1][2]
Synthesis and Mechanistic Considerations
A robust and frequently employed method for the synthesis of this compound is the reduction of a carbonyl-containing precursor, such as 3-(4-chlorophenyl)propanoic acid or its corresponding esters. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is particularly effective for this transformation.
Causality in Experimental Design: The choice of LiAlH₄ over a milder reducing agent like sodium borohydride (NaBH₄) is deliberate. LiAlH₄ is a potent, unselective reducing agent capable of reducing carboxylic acids, esters, and aldehydes directly to primary alcohols. NaBH₄, in contrast, is generally only effective for reducing aldehydes and ketones and would be ineffective on the carboxylic acid starting material. The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent quenching of the highly reactive hydride reagent by protic solvents like water or alcohols.
Caption: Synthesis workflow for this compound via LiAlH₄ reduction.
Detailed Experimental Protocol: Reduction of 3-(4-Chlorophenyl)acrylic Acid
This protocol is adapted from established literature procedures.[1][2]
-
Preparation: Under an inert nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 3 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).
-
Reaction: Slowly add a solution of 3-(4-chlorophenyl)acrylic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to room temperature. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of methanol, followed by water.
-
Acidification & Extraction: Adjust the pH of the resulting slurry to approximately 3 using a 10% hydrochloric acid solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Product: Purify the resulting crude oil via silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield this compound as a clear, colorless to yellow oil.[1][2]
Analytical Characterization and Quality Control
Ensuring the purity and identity of the synthesized compound is critical for its use in subsequent research and development stages. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.
Caption: A multi-technique workflow for the analytical validation of the compound.
Standard Protocol: Purity Determination by HPLC
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention time (e.g., 60:40 acetonitrile:water).
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute further as necessary to fall within the linear range of the detector.
-
Analysis: Inject the sample onto the column and monitor the elution profile at a wavelength where the chlorophenyl chromophore absorbs, such as 220 nm.
-
Data Interpretation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥95% is standard for many applications.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a molecular scaffold. The primary alcohol can be easily converted into other functional groups (aldehydes, halides, amines), while the chlorinated phenyl ring can participate in cross-coupling reactions or serve as a stable lipophilic moiety.
One of the key applications is its use as an intermediate in the synthesis of pharmacologically active agents. For instance, related structures like 1-(3-chlorophenyl)propan-1-one are crucial precursors in the synthesis of bupropion, an antidepressant, and dapoxetine, used for treating premature ejaculation.[3] The 3-arylpropan-1-ol motif is a common structural element in medicinal chemistry, providing an optimal linker between an aromatic recognition element and another functional group.
Caption: Role as a building block in a multi-step synthetic pathway.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed. This compound is classified as a hazardous substance.
-
Hazards: Harmful if swallowed and causes serious eye irritation.[4] It may also cause skin and respiratory irritation.[5]
-
Precautions: Handle in a well-ventilated area or under a chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7] Avoid contact with skin, eyes, and clothing.[6][7]
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) for the compound before use.
References
Structure elucidation of 3-(4-Chlorophenyl)propan-1-ol
An In-depth Technical Guide to the Structure Elucidation of 3-(4-Chlorophenyl)propan-1-ol
This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data, focusing instead on the strategic integration of analytical techniques to build a self-validating structural hypothesis. We will explore the causality behind each experimental choice, demonstrating how data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy are synergistically employed to confirm the molecule's identity with unassailable confidence.
Before embarking on detailed spectroscopic analysis, the foundational properties of the molecule must be established. The molecular formula and the degree of unsaturation provide the fundamental constraints within which our structural hypothesis must fit.
Mass Spectrometry: Determining Molecular Weight and Halogen Presence
The first step in analyzing an unknown compound is to determine its molecular weight. Electron Ionization Mass Spectrometry (EI-MS) is the ideal tool for this, as it provides the mass of the parent molecule and yields valuable fragmentation data.
Expert Rationale: The key objective here is to observe the molecular ion (M⁺) peak. For this compound (C₉H₁₁ClO), the expected monoisotopic mass is approximately 170.05 g/mol .[1][2] A critical secondary objective is to screen for the presence of characteristic isotopes. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of roughly 3:1. Therefore, the mass spectrum should exhibit a distinctive "M+2" peak at m/z 172, with an intensity approximately one-third that of the molecular ion peak at m/z 170. This isotopic signature is a definitive marker for the presence of a single chlorine atom in the molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity of the analyte (typically <1 mg) in a volatile solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.
-
Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Record the abundance of each ion to generate the mass spectrum.
Table 1: Predicted Mass Spectrometry Data for C₉H₁₁ClO
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity | Assignment (Predicted Fragment) |
| 170 | 172 | High (M⁺, M+2) | Molecular Ion |
| 152 | 154 | Moderate | [M - H₂O]⁺ |
| 125 | 127 | High | [Cl-C₆H₄-CH₂]⁺ (Chlorobenzyl cation) |
| 111 | 113 | Moderate | [Cl-C₆H₄]⁺ (Chlorophenyl cation) |
Degree of Unsaturation: Predicting Rings and Pi Bonds
With the molecular formula C₉H₁₁ClO confirmed, the degree of unsaturation (DoU) can be calculated to determine the sum of rings and pi (π) bonds.
Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 9 + 1 - (11/2) - (1/2) + (0/2) DoU = 10 - 5.5 - 0.5 = 4
A DoU of 4 is highly indicative of a benzene ring, which contains one ring and three π bonds. This calculation immediately focuses our structural hypothesis on an aromatic compound.
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
Expert Rationale: Based on the molecular formula, we anticipate the presence of an alcohol (-OH) group and an aromatic ring. IR spectroscopy can quickly confirm or refute the presence of these moieties. We are specifically looking for a broad O-H stretching vibration, which is characteristic of hydrogen-bonded alcohols, and the C=C stretching vibrations within the aromatic ring.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Background Scan: Perform a background scan with no sample on the ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Table 2: Key Expected IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic (sp² C-H) |
| 2960 - 2850 | C-H stretch | Aliphatic (sp³ C-H) |
| ~1600, ~1490 | C=C stretch | Aromatic Ring |
| 1150 - 1050 | C-O stretch | Primary Alcohol |
| 850 - 800 | C-H bend (out-of-plane) | 1,4- (para) disubstituted benzene |
Unambiguous Structure Determination: NMR Spectroscopy
While MS and IR provide the molecular formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the precise atomic connectivity, allowing for the final, unambiguous determination of the structure. We utilize both ¹H (proton) and ¹³C NMR to build a complete picture.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of distinct proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).
Expert Rationale: The structure of this compound suggests five distinct proton environments. The para-substituted aromatic ring should produce a characteristic pattern of two doublets. The three methylene (-CH₂-) groups of the propyl chain will each give a unique signal, with multiplicities determined by their neighbors according to the n+1 rule. The alcohol proton is also expected, though its signal can be broad and variable.[4] A D₂O shake experiment is a definitive method to identify this proton, as it will exchange with deuterium and its signal will disappear from the spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Spectrum Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H spectrum.
-
D₂O Shake (Confirmation of -OH):
-
Acquire the initial spectrum.
-
Remove the tube, add one drop of deuterium oxide (D₂O), shake well, and re-acquire the spectrum.
-
The signal corresponding to the -OH proton will disappear or significantly diminish.
-
Table 3: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Justification |
| ~7.25 | 2H | Doublet | Ar-H (Ha) | Aromatic protons ortho to the Cl atom. |
| ~7.13 | 2H | Doublet | Ar-H (Hb) | Aromatic protons meta to the Cl atom. |
| ~3.66 | 2H | Triplet | -CH₂-OH (Hc) | Methylene group attached to the electronegative oxygen. Split by Hd. |
| ~2.68 | 2H | Triplet | Ar-CH₂- (He) | Benzylic methylene group. Split by Hd. |
| ~1.86 | 2H | Multiplet (Quintet) | -CH₂-CH₂-CH₂- (Hd) | Methylene group split by both Hc and He (2+1 and 2+1 neighbors). |
| Variable | 1H | Broad Singlet | -OH | Labile proton, disappears on D₂O shake. |
Note: The provided chemical shifts are based on reported data.[5][6]
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. In a standard broadband-decoupled spectrum, each unique carbon atom produces a single peak.
Expert Rationale: For this compound, the molecular symmetry must be considered. Due to the plane of symmetry passing through the C-Cl bond and the propyl chain, the four aromatic CH carbons are present as two equivalent pairs. Therefore, we expect a total of seven distinct carbon signals: four for the aromatic ring and three for the aliphatic chain.
Table 4: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~140 | C-CH₂ | Aromatic quaternary carbon attached to the alkyl chain. |
| ~131 | C-Cl | Aromatic quaternary carbon attached to the electronegative chlorine. |
| ~129.5 | Ar-CH | Aromatic CH carbons ortho to the alkyl chain. |
| ~128.5 | Ar-CH | Aromatic CH carbons meta to the alkyl chain. |
| ~62 | -CH₂-OH | Aliphatic carbon attached to the highly electronegative oxygen atom. |
| ~34 | -CH₂- | Central aliphatic carbon. |
| ~31.5 | Ar-CH₂- | Benzylic carbon, slightly deshielded by the aromatic ring. |
Note: Approximate chemical shifts are based on typical values for similar structures.[7]
Synthesis and Final Confirmation
Diagram 1: Overall Structure Elucidation Workflow
Caption: A logical workflow for structure elucidation.
Diagram 2: Annotated Structure of this compound with NMR Assignments
References
- 1. PubChemLite - this compound (C9H11ClO) [pubchemlite.lcsb.uni.lu]
- 2. 3-(4-Chlorophenyl)-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. This compound | 6282-88-8 [chemicalbook.com]
- 6. This compound CAS#: 6282-88-8 [m.chemicalbook.com]
- 7. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Strategic Synthesis of Novel Aldo-Keto Reductase (AKR) Inhibitors from 3-(4-Chlorophenyl)propan-1-ol
An Application Note and Protocol Guide
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This application note provides a detailed, research-grade guide for the synthesis of potential aldo-keto reductase (AKR) inhibitors, utilizing 3-(4-chlorophenyl)propan-1-ol as a versatile starting material. We present a robust, two-step synthetic strategy centered on the initial oxidation of the primary alcohol to its corresponding carboxylic acid, 3-(4-chlorophenyl)propanoic acid. This key intermediate is then activated and coupled with an amine-bearing pharmacophore to generate a novel amide-based inhibitor. The protocols herein are designed for researchers in medicinal chemistry and drug development, offering comprehensive, step-by-step instructions, mechanistic insights, and methods for analytical validation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for creating a library of targeted inhibitors.
Introduction: The Therapeutic Promise of Targeting Aldo-Keto Reductases
The aldo-keto reductase (AKR) superfamily comprises a large group of NAD(P)H-dependent oxidoreductases that are critical to a vast array of metabolic processes[1][2]. These enzymes catalyze the reduction of carbonyl substrates, including aldehydes and ketones, into their corresponding alcohols[1][3]. This function places them at the crossroads of xenobiotic detoxification, steroid hormone metabolism, and the synthesis of signaling molecules like prostaglandins[4][5].
While essential for normal physiology, the dysregulation of specific AKR isoforms is strongly implicated in significant human pathologies.
-
AKR1B1 (Aldose Reductase) is a key enzyme in the polyol pathway; its overexpression under hyperglycemic conditions contributes to secondary diabetic complications[2][5].
-
The AKR1C subfamily (AKR1C1-AKR1C4) plays a pivotal role in steroid hormone metabolism and is a major focus in cancer research[4][6]. Specifically, AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase) is overexpressed in hormone-dependent cancers like castration-resistant prostate cancer (CRPC) and breast cancer[7][8]. AKR1C3 facilitates the intratumoral synthesis of potent androgens (testosterone and dihydrotestosterone) and proliferative prostaglandins, driving tumor growth and resistance to conventional therapies[3][7].
Consequently, the development of potent and isoform-selective AKR inhibitors is a highly active area of therapeutic research[7][9][10]. The challenge lies in achieving selectivity, as inhibiting closely related isoforms like AKR1C1 and AKR1C2 can be undesirable or counterproductive[6][8].
This guide outlines a rational design and synthesis approach for novel inhibitors, starting from the readily available building block, this compound. The strategy involves creating a key carboxylic acid intermediate, which can then be coupled to various scaffolds to explore the structure-activity relationship (SAR) of new chemical entities.
Overall Synthetic Strategy and Workflow
The proposed synthesis follows a logical and field-proven two-stage pathway. This approach maximizes modularity, allowing researchers to substitute the coupling partner in Stage 2 to generate a diverse library of analogues for screening.
-
Stage 1: Oxidation. The primary alcohol, this compound, is a stable but relatively unreactive precursor. To prepare it for coupling, it is first oxidized to the more versatile carboxylic acid intermediate, 3-(4-chlorophenyl)propanoic acid. This transformation is fundamental and must be high-yielding to ensure an efficient overall process.
-
Stage 2: Amide Bond Formation. The resulting carboxylic acid is activated and coupled with a selected amine-containing fragment. For this protocol, we use methyl anthranilate as the coupling partner, creating a final molecule that incorporates the N-phenylanthranilate scaffold, a known class of potent but often non-selective AKR1C inhibitors[8][9]. This rational choice provides a high probability of yielding a biologically active compound.
The complete workflow, from starting material to final purified product and analysis, is depicted below.
References
- 1. Frontiers | Regulation of Aldo–Keto Reductases in Human Diseases [frontiersin.org]
- 2. The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductases and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Aldo-keto reductases: Role in cancer development and theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(4-Chlorophenyl)propan-1-ol as a Versatile Building Block for the Synthesis of Novel Heterocycles
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic synthesis of novel heterocyclic scaffolds is therefore a cornerstone of modern drug discovery and development. 3-(4-Chlorophenyl)propan-1-ol, a commercially available building block, presents a unique and versatile starting point for the construction of diverse heterocyclic systems.[3][4][5] Its simple structure, comprising a reactive primary alcohol and a modifiable aromatic ring, allows for a range of chemical transformations leading to valuable heterocyclic cores. This guide provides an in-depth exploration of the utility of this compound in the synthesis of chromanes and tetrahydroquinolines, complete with detailed experimental protocols and mechanistic insights.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6282-88-8 | [4] |
| Molecular Formula | C₉H₁₁ClO | [3] |
| Molecular Weight | 170.64 g/mol | [3] |
| Appearance | Colorless to yellow clear liquid | [4] |
| Boiling Point | 104°C at 0.1 mmHg | |
| Purity | Typically >95% | [4] |
Strategic Pathways to Heterocyclic Scaffolds
The primary alcohol functionality of this compound is the key handle for its elaboration into heterocyclic systems. Activation of this alcohol, followed by intramolecular cyclization, is a common and effective strategy. This guide will focus on two principal transformations:
-
Synthesis of 6-Chloro-3,4-dihydro-2H-chromane: An oxygen-containing heterocycle, achieved through an intramolecular Williamson ether synthesis.
-
Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline: A nitrogen-containing heterocycle, accessible via a multi-step sequence involving the conversion of the alcohol to an amine followed by cyclization.
Application Protocol 1: Synthesis of 6-Chloro-3,4-dihydro-2H-chromane
Chromanes are prevalent motifs in a variety of biologically active molecules.[6] The synthesis of 6-chloro-3,4-dihydro-2H-chromane from this compound can be efficiently achieved via a two-step process involving activation of the alcohol followed by an intramolecular cyclization. The Mitsunobu reaction provides a mild and effective method for the in-situ activation of the alcohol, facilitating its subsequent reaction with a phenolic precursor.[7][8]
Reaction Scheme:
Caption: Synthetic route to 6-Chloro-3,4-dihydro-2H-chromane.
Detailed Experimental Protocol:
Step 1: Mitsunobu Reaction and In-Situ Cyclization
This protocol is adapted from established Mitsunobu reaction procedures.[5][7]
-
Reagent Preparation:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq., e.g., 1.71 g, 10 mmol) and triphenylphosphine (PPh₃) (1.2 eq., 3.15 g, 12 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).
-
In a separate flask, prepare a solution of diisopropyl azodicarboxylate (DIAD) (1.2 eq., 2.43 g, 12 mmol) in anhydrous THF (20 mL).
-
-
Reaction Execution:
-
Cool the flask containing the alcohol and phosphine to 0 °C in an ice bath.
-
To this cooled solution, add a suitable phenol (e.g., 4-nitrophenol, 1.1 eq., 1.53 g, 11 mmol) to act as the nucleophile for the initial ether formation. The choice of phenol can influence the subsequent cyclization step.
-
Slowly add the DIAD solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The appearance of a white precipitate (triphenylphosphine oxide) is indicative of reaction progress.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the desired 6-chloro-3,4-dihydro-2H-chromane.
-
Causality and Experimental Choices:
-
Mitsunobu Reaction: This choice of reaction is strategic as it proceeds under mild conditions and with inversion of configuration if a chiral alcohol were used.[8] The use of DIAD is often preferred over diethyl azodicarboxylate (DEAD) due to its reduced hazard profile.
-
Solvent: Anhydrous THF is an excellent solvent for this reaction as it is relatively non-polar and aprotic, and effectively solubilizes the reactants.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen.
Application Protocol 2: Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline
Tetrahydroquinolines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2][9][10] The synthesis of 6-chloro-1,2,3,4-tetrahydroquinoline from this compound requires a multi-step approach, beginning with the conversion of the alcohol to a more suitable functional group for cyclization, such as an amine.
Synthetic Strategy Overview:
Caption: Multi-step synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline.
Detailed Experimental Protocols:
Step 1: Tosylation of this compound
-
Procedure:
-
Dissolve this compound (1.0 eq., e.g., 1.71 g, 10 mmol) in anhydrous dichloromethane (DCM) (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq., 2.1 mL, 15 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq., 2.29 g, 12 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water (20 mL).
-
Separate the organic layer, wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-(4-chlorophenyl)propyl tosylate, which can often be used in the next step without further purification.
-
Step 2: Azide Formation
-
Procedure:
-
Dissolve the crude 3-(4-chlorophenyl)propyl tosylate (from the previous step) in dimethylformamide (DMF) (50 mL).
-
Add sodium azide (NaN₃) (1.5 eq., 0.98 g, 15 mmol).
-
Heat the reaction mixture to 60-70 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (3 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(4-chlorophenyl)propyl azide. Caution: Organic azides can be explosive and should be handled with care.
-
Step 3: Reduction to the Amine
-
Procedure:
-
Dissolve the crude 3-(4-chlorophenyl)propyl azide in methanol (50 mL).
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-(4-chlorophenyl)propan-1-amine.
-
Step 4: Intramolecular Cyclization to 6-Chloro-1,2,3,4-tetrahydroquinoline
This cyclization can be achieved under Friedel-Crafts type conditions.
-
Procedure:
-
To a solution of 3-(4-chlorophenyl)propan-1-amine in a suitable solvent (e.g., nitrobenzene or a high-boiling point ether), add a Lewis acid catalyst such as AlCl₃ or a Brønsted acid like polyphosphoric acid (PPA).
-
Heat the reaction mixture to promote the intramolecular electrophilic aromatic substitution. The reaction temperature and time will need to be optimized.
-
After completion, cool the reaction and quench carefully with water/ice.
-
Basify the mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 6-chloro-1,2,3,4-tetrahydroquinoline.
-
Summary of Synthetic Applications
The protocols detailed above showcase the potential of this compound as a readily accessible precursor for the synthesis of valuable heterocyclic compounds. The choice of synthetic route and reaction conditions can be tailored to target specific heterocyclic cores.
| Starting Material | Target Heterocycle | Key Reactions |
| This compound | 6-Chloro-3,4-dihydro-2H-chromane | Mitsunobu Reaction, Intramolecular Williamson Ether Synthesis |
| This compound | 6-Chloro-1,2,3,4-tetrahydroquinoline | Tosylation, Azidation, Reduction, Intramolecular Friedel-Crafts Cyclization |
Conclusion
This compound serves as an exemplary building block for the synthesis of novel heterocycles. The protocols outlined in this guide provide a solid foundation for researchers and scientists in drug development to explore the chemical space around chromane and tetrahydroquinoline scaffolds. The adaptability of the synthetic routes allows for further derivatization and the generation of libraries of compounds for biological screening. As with all chemical syntheses, careful optimization of reaction conditions and adherence to safety protocols are essential for successful and reproducible results.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. via.library.depaul.edu [via.library.depaul.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
Application Note: High-Yield Synthesis of 3-(4-Chlorophenyl)propan-1-ol via Lithium Aluminum Hydride Reduction
Abstract
This application note provides a comprehensive guide for the efficient reduction of 3-(4-chlorophenyl)propanoic acid to its corresponding primary alcohol, 3-(4-chlorophenyl)propan-1-ol, utilizing lithium aluminum hydride (LAH). The document details the underlying reaction mechanism, a step-by-step experimental protocol, critical safety and handling procedures for LAH, and a summary of key reaction parameters. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust and reproducible methodology for this important transformation.
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. This compound is a valuable building block, notably serving as a precursor in the synthesis of various biologically active molecules.[1] While several reducing agents can effect this transformation, lithium aluminum hydride (LiAlH₄ or LAH) remains the reagent of choice for its high reactivity and efficiency in reducing carboxylic acids, which are typically resistant to milder agents like sodium borohydride (NaBH₄).[2][3][4] This is due to the initial acid-base reaction between the carboxylic acid and the highly basic LAH, which forms a carboxylate salt that is less electrophilic and thus harder to reduce.[2][5] The potent nucleophilicity of the hydride supplied by LAH overcomes this challenge.
This guide provides a detailed protocol for the LAH-mediated reduction of 3-(4-chlorophenyl)propanoic acid, emphasizing mechanistic understanding, practical execution, and rigorous safety measures.
Reaction Mechanism
The reduction of a carboxylic acid with lithium aluminum hydride is a multi-step process that requires an excess of the reducing agent.[2]
-
Acid-Base Reaction: The first equivalent of LAH acts as a strong base, deprotonating the acidic carboxylic acid proton to form a lithium carboxylate salt and evolving hydrogen gas.[6][7] This initial, rapid, and exothermic reaction is a key reason why an excess of LAH is necessary.
-
Coordination and First Hydride Addition: The aluminum center of another LAH molecule coordinates to the carbonyl oxygen of the carboxylate, activating the carbonyl carbon towards nucleophilic attack. A hydride ion (H⁻) is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.[2]
-
Collapse and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate. This aldehyde remains coordinated to the aluminum species and is highly reactive.[2][8]
-
Second Hydride Addition: A second hydride ion from the aluminum complex rapidly attacks the aldehyde carbonyl, forming an aluminum alkoxide.[9]
-
Aqueous Workup: The final step involves a careful aqueous workup to quench any excess LAH and to protonate the resulting alkoxide, yielding the desired primary alcohol, this compound.
Experimental Protocol
This protocol outlines the reduction of 3-(4-chlorophenyl)propanoic acid to this compound. All glassware should be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the high reactivity of LAH with water and atmospheric moisture.[6][10][11][12]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Purity | Notes |
| 3-(4-Chlorophenyl)propanoic acid | 184.62 | 2019-34-3 | ≥97% | White to off-white solid.[1][13][14] |
| Lithium Aluminum Hydride (LAH) | 37.95 | 16853-85-3 | ≥95% | Highly reactive solid, handle with extreme care.[10][11] |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Dri-Solv or equivalent | Anhydrous solvent is critical for reaction success. |
| Deionized Water | 18.02 | 7732-18-5 | N/A | For workup. |
| 15% Sodium Hydroxide Solution | 40.00 | 1310-73-2 | N/A | For workup. |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | N/A | For drying organic layer. |
| Diethyl Ether | 74.12 | 60-29-7 | Anhydrous | For extraction. |
| Celite® (Diatomaceous Earth) | N/A | 61790-53-2 | N/A | For filtration of aluminum salts. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, add lithium aluminum hydride (1.0 g, 26.4 mmol, 2.0 eq).
-
Add 50 mL of anhydrous THF to the flask to create a suspension of LAH.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Addition of Carboxylic Acid:
-
In a separate flask, dissolve 3-(4-chlorophenyl)propanoic acid (2.44 g, 13.2 mmol, 1.0 eq) in 30 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the stirred LAH suspension at 0 °C over a period of 30-45 minutes. Caution: The initial addition will cause vigorous hydrogen gas evolution. The addition rate must be carefully controlled to manage the exotherm and gas release.[6]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux (approx. 66 °C for THF) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Workup (Fieser Method):
-
After the reaction is complete (as indicated by TLC), cool the reaction flask back down to 0 °C in an ice-water bath.
-
Extremely Important: The following quenching procedure must be performed slowly and cautiously to safely manage the highly exothermic reaction of excess LAH with water.[15]
-
Slowly and dropwise, add 1.0 mL of deionized water. (Vigorous bubbling will occur).
-
Next, slowly add 1.0 mL of 15% aqueous sodium hydroxide solution.
-
Finally, slowly add 3.0 mL of deionized water.
-
Remove the ice bath and stir the resulting granular white precipitate vigorously for 30 minutes at room temperature.[15]
-
-
Product Isolation and Purification:
-
Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.
-
Filter the mixture through a pad of Celite® in a Büchner funnel to remove the aluminum salts.
-
Wash the filter cake thoroughly with two 20 mL portions of diethyl ether or THF.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound, which typically appears as a colorless to yellow liquid or low-melting solid.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: Workflow for the LAH reduction of 3-(4-chlorophenyl)propanoic acid.
Safety and Handling
Lithium aluminum hydride is a highly reactive and dangerous substance that requires strict safety protocols.
-
Reactivity: LAH reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas which can ignite spontaneously.[10][12] All reactions must be conducted under a dry, inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a fire-retardant laboratory coat, and impervious gloves (nitrile or neoprene are recommended) when handling LAH.[11][12][16]
-
Handling: Handle LAH powder in a fume hood or glove box to avoid inhalation of dust.[12] Avoid grinding the material, as friction can cause ignition.[10][12] Use spark-resistant tools for transfers.[10]
-
Fire Safety: Never use water or carbon dioxide fire extinguishers on an LAH fire, as they will intensify it.[10][12] A Class D fire extinguisher (for combustible metals) or dry sand should be immediately available in the work area.[10][12]
-
Spills: In case of a spill, control all ignition sources. Cover the spill with dry sand, and then carefully scoop the material into a container for proper disposal.[10]
-
Disposal: Unused LAH and reaction residues must be quenched and disposed of according to institutional and regulatory guidelines.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound from 3-(4-chlorophenyl)propanoic acid using lithium aluminum hydride. Adherence to the detailed procedural steps and, most importantly, the stringent safety precautions outlined for handling LAH, is essential for the successful and safe execution of this transformation. This application note serves as a valuable resource for chemists requiring a scalable and high-yielding synthesis of this important alcohol intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. westliberty.edu [westliberty.edu]
- 12. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 13. 3-(4-氯苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]
- 15. Workup [chem.rochester.edu]
- 16. research.uga.edu [research.uga.edu]
Preparation of 3-(4-Chlorophenyl)propan-1-ol: A Detailed Protocol for Researchers
Introduction
3-(4-Chlorophenyl)propan-1-ol is a valuable building block in organic synthesis, finding applications in the development of novel therapeutic agents and other functional materials.[1][2] Its structure, featuring a substituted aromatic ring and a primary alcohol, makes it a versatile intermediate for introducing the 4-chlorophenylpropyl moiety into more complex molecules. For instance, it is utilized in the preparation of certain aldo-keto reductase inhibitors.[1][2] This document provides a detailed guide for the synthesis of this compound, aimed at researchers and professionals in drug development and chemical synthesis. We will explore two robust and widely applicable methods: the reduction of 3-(4-chlorophenyl)propanoic acid and the reduction of its corresponding ethyl ester. The protocols are designed to be clear, reproducible, and grounded in established chemical principles, with a strong emphasis on safety and procedural rationale.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound and its common precursors is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| This compound | C₉H₁₁ClO | 170.64 | Colorless to yellow liquid | N/A | 104 @ 0.1 mmHg | 6282-88-8 |
| 3-(4-Chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 | Solid | 127-131 | N/A | 2019-34-3 |
| Ethyl 3-(4-chlorophenyl)propanoate | C₁₁H₁₃ClO₂ | 212.67 | Liquid | N/A | N/A | 7116-36-1 |
Data sourced from references[1][2][3][4].
Synthetic Strategies and Mechanistic Overview
The synthesis of this compound is most commonly achieved via the reduction of a carbonyl group at the C1 position of a suitable precursor. The two primary strategies discussed herein involve the reduction of a carboxylic acid or an ester using powerful hydride-donating reagents.
Strategy 1: Reduction of 3-(4-Chlorophenyl)propanoic Acid
The direct reduction of a carboxylic acid to a primary alcohol is a powerful transformation. While milder reducing agents like sodium borohydride are ineffective for this purpose, stronger reagents such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) are highly efficient.[5]
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent and non-selective reducing agent. The reaction begins with an acid-base reaction where the acidic proton of the carboxylic acid is removed by the hydride, generating hydrogen gas and a lithium carboxylate salt.[5][6] Subsequent hydride attacks on the carboxylate carbonyl, facilitated by coordination to the aluminum species, lead to an aldehyde intermediate which is immediately further reduced to the primary alcohol.[5][7] An excess of LiAlH₄ is required to account for the initial deprotonation step.
-
Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF), is a highly effective and more chemoselective reagent for reducing carboxylic acids.[8] Unlike LiAlH₄, borane does not readily reduce esters, amides, or nitriles under the same conditions, offering a significant advantage in the presence of these functional groups.[8][9][10] The mechanism involves the coordination of the Lewis acidic borane to the carbonyl oxygen, activating it towards hydride transfer.[5][6][9] This process ultimately leads to the formation of a trialkoxyborane intermediate, which is hydrolyzed during the workup to yield the desired primary alcohol.
Strategy 2: Reduction of Ethyl 3-(4-chlorophenyl)propanoate
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Lithium Aluminum Hydride is the reagent of choice for this conversion, as sodium borohydride is generally not reactive enough.[11]
-
Mechanism with LiAlH₄: The reaction proceeds via a two-step hydride addition. The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[12][13] This intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde.[12][13] The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide.[7] A final aqueous workup protonates the alkoxide to yield the primary alcohol, this compound.[12]
The following diagram illustrates the two primary synthetic pathways discussed.
Caption: Synthetic routes to this compound.
Experimental Protocols
General Laboratory Practices: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times. All glassware must be thoroughly dried before use, especially for reactions involving LiAlH₄ and BH₃·THF, as these reagents react violently with water.[14][15][16][17][18][19][20][21] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol A: Reduction of 3-(4-Chlorophenyl)propanoic Acid with Borane-Tetrahydrofuran Complex
This protocol is preferred for its chemoselectivity and generally milder reaction conditions compared to LiAlH₄.
Materials:
-
3-(4-Chlorophenyl)propanoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, approx. 1.5 - 2.0 eq) dropwise via the dropping funnel over 30-60 minutes. Vigorous gas evolution (hydrogen) will be observed initially.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. To the residue, add 1 M HCl and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford this compound as a colorless to pale yellow oil.[1][2]
Protocol B: Reduction of Ethyl 3-(4-chlorophenyl)propanoate with Lithium Aluminum Hydride
This protocol is highly effective for ester reduction. Extreme caution must be exercised when handling LiAlH₄.
Materials:
-
Ethyl 3-(4-chlorophenyl)propanoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium sulfate solution (Na₂SO₄) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a powder addition funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (approx. 1.5 - 2.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the LiAlH₄ suspension to 0 °C in an ice-water bath. Separately, dissolve ethyl 3-(4-chlorophenyl)propanoate (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-3 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating to reflux can be applied.[1][2]
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered. Stir the resulting mixture vigorously for 30 minutes until a white, filterable solid forms.
-
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Drying and Concentration: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography (hexanes/ethyl acetate eluent system) to obtain the final product.[1][2]
The general workflow for both protocols is summarized in the diagram below.
Caption: General experimental workflow for reduction.
Safety and Handling Considerations
Both Lithium Aluminum Hydride and Borane-THF complex are hazardous reagents that demand careful handling.
Lithium Aluminum Hydride (LiAlH₄):
-
Reactivity: LiAlH₄ is a water-reactive solid that can ignite spontaneously in moist air or upon contact with water, releasing flammable hydrogen gas.[14][16][19][22] It reacts violently with protic solvents (like alcohols), acids, and oxidizers.[14][19]
-
Handling: Always handle LiAlH₄ powder in an inert atmosphere glovebox or under a nitrogen/argon blanket in a fume hood.[14] Avoid dust formation. Use spark-resistant tools.[14]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately available. DO NOT use water, carbon dioxide, or halogenated extinguishers.[14][19]
-
Disposal: Unused LiAlH₄ and reaction residues must be quenched and disposed of according to institutional safety guidelines.
Borane-Tetrahydrofuran Complex (BH₃·THF):
-
Reactivity: This is a flammable liquid that also reacts with water to produce flammable hydrogen gas.[15][17][18][20] The THF solvent can form explosive peroxides upon prolonged storage and exposure to air.[15][18]
-
Handling: Handle under an inert atmosphere.[15][17] Ground and bond containers when transferring to prevent static discharge.[15][18]
-
Storage: Store refrigerated in a tightly sealed container under nitrogen.[15][18] Containers should be dated upon opening and periodically tested for peroxides.[15]
-
Spills: In case of a spill, eliminate all ignition sources and cover with dry sand or other inert, non-combustible material.[20] Do not use water.[20]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the expected structure. A representative spectrum in CDCl₃ shows signals around δ 7.25 (d, 2H), 7.12 (d, 2H), 3.66 (t, 2H), 2.68 (t, 2H), and 1.86 (m, 2H).[1][2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the O-H stretch of the alcohol group around 3200-3600 cm⁻¹.[23] Other key peaks include C-H stretching around 2850-3000 cm⁻¹ and C-O stretching around 1050 cm⁻¹.[23]
-
Mass Spectrometry (MS): Mass spectral analysis can confirm the molecular weight of the compound (170.64 g/mol ).
Conclusion
The protocols described provide reliable and scalable methods for the preparation of this compound. The choice between the borane reduction of the carboxylic acid and the LiAlH₄ reduction of the ester will depend on the availability of starting materials, the scale of the reaction, and the presence of other functional groups in more complex substrates. Adherence to the detailed procedures and stringent safety precautions is paramount for the successful and safe synthesis of this important chemical intermediate.
References
- 1. This compound | 6282-88-8 [chemicalbook.com]
- 2. This compound CAS#: 6282-88-8 [m.chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]
- 5. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. westliberty.edu [westliberty.edu]
- 17. chemicalbook.com [chemicalbook.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. nj.gov [nj.gov]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. oxfordlabchem.com [oxfordlabchem.com]
- 22. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-(4-chlorophenyl)propan-1-ol Analogues
Introduction: The Significance of Chiral Alcohols in Medicinal Chemistry
Chiral 3-(4-chlorophenyl)propan-1-ol and its analogues are valuable chiral building blocks in the pharmaceutical industry. The stereochemistry of these molecules is critical, as different enantiomers can exhibit vastly different pharmacological activities and metabolic profiles. For instance, the specific stereoisomer (S)-3-amino-3-(4-chlorophenyl)propan-1-ol serves as a key intermediate in the synthesis of various bioactive compounds, including enzyme inhibitors and central nervous system agents.[1][2] Consequently, the development of robust, efficient, and highly stereoselective synthetic routes to access enantiopure forms of these alcohols is a topic of significant interest for drug discovery and development professionals.
This guide provides an in-depth analysis of two powerful and widely adopted strategies for the asymmetric synthesis of these chiral alcohols: Biocatalytic Ketone Reduction and Transition Metal-Catalyzed Asymmetric Hydrogenation . The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and optimize these methods for their specific needs.
Strategic Overview: Pathways to Enantiopure Chiral Alcohols
The primary approach to synthesizing these chiral alcohols involves the asymmetric reduction of a prochiral ketone precursor, 1-(4-chlorophenyl)propan-1-one or its derivatives. The key challenge lies in controlling the facial selectivity of the hydride attack on the carbonyl group to produce one enantiomer preferentially over the other.
Caption: Key asymmetric strategies for producing chiral this compound.
Method 1: Biocatalytic Ketone Reduction
Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis.[3] Ketoreductase (KRED) enzymes, found in various microorganisms, catalyze the reduction of ketones to alcohols with exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions.[4][5] This method is particularly attractive for industrial applications due to its high efficiency, environmental friendliness (often using water as a solvent), and the ability to avoid toxic heavy metal catalysts.[3]
Scientific Principle: Enzyme-Mediated Stereocontrol
KREDs utilize a nicotinamide cofactor, either NADH or NADPH, as the hydride source. The enzyme's chiral active site binds the ketone substrate in a highly specific orientation. This precise positioning ensures that the hydride from the cofactor is delivered to only one face (either the Re or Si face) of the prochiral carbonyl group, leading to the formation of a single enantiomer of the alcohol product.[6]
A critical aspect of preparative-scale biocatalysis is cofactor regeneration. Since NAD(P)H is expensive, it is used in catalytic amounts and regenerated in situ. A common and cost-effective method is the "substrate-coupled" approach, where a cheap, sacrificial alcohol like isopropanol is added in excess. The same enzyme (or a second dehydrogenase) oxidizes the isopropanol to acetone, regenerating the NAD(P)H cofactor for the primary reaction.[7]
Application Example: Whole-Cell Reduction using Candida sorbophila
Whole-cell biocatalysis offers the advantage of using the enzyme in its natural, stable environment and often provides an inherent cofactor regeneration system powered by the cell's metabolism.[4] The yeast Candida sorbophila has been identified as an effective biocatalyst for the production of various useful chemicals.[8][9][10] While specific data for the reduction of 3-(4-chlorophenyl)propan-1-one by C. sorbophila is extrapolated from its known capabilities, the following protocol is based on established procedures for similar yeast-mediated reductions.
Protocol 1: Whole-Cell Bioreduction
1. Cell Culture and Preparation: a. Inoculate Candida sorbophila (e.g., ATCC 60130) into 100 mL of YM broth (Yeast Mold Broth).[11] b. Incubate at 28-30°C with shaking (200 rpm) for 48-72 hours until a dense culture is obtained. c. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). d. Wash the cell pellet twice with a sterile phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a final concentration of 50-100 g/L (wet cell weight).
2. Biotransformation Reaction: a. In a reaction vessel, combine the cell suspension with glucose (e.g., 5 g/L) which acts as the energy source for cofactor regeneration. b. Add the substrate, 1-(4-chlorophenyl)-3-chloropropan-1-one, to a final concentration of 10-30 mM. The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO (final concentration ≤ 2% v/v) to aid solubility. c. Maintain the reaction at 30°C with gentle agitation. Monitor the pH and adjust to ~7.0-7.5 with dilute NaOH if necessary, as cellular metabolism can cause acidification.[6] d. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
3. Work-up and Purification: a. Once the reaction reaches completion (typically 24-48 hours), remove the yeast cells by centrifugation. b. Saturate the supernatant with NaCl and extract with an organic solvent such as ethyl acetate (3 x volume). c. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude alcohol product by flash column chromatography on silica gel.
4. Analysis: a. Determine the chemical yield by standard methods. b. Determine the enantiomeric excess (e.e.) by chiral HPLC or chiral GC analysis.
Caption: Experimental workflow for whole-cell biocatalytic reduction.
Expected Outcomes & Optimization
This method can deliver the chiral alcohol product with very high enantioselectivity. For a related substrate, 3-chloro-1-phenyl-1-propanone, reduction using a reductase from Saccharomyces cerevisiae yielded the (S)-alcohol with 100% e.e. and complete conversion.[6] Similar high performance is expected with carefully selected yeast strains for the 4-chloro analogue.
| Parameter | Typical Range | Rationale |
| Substrate Conc. | 10 - 100 mM | Higher concentrations can lead to substrate inhibition or toxicity. |
| Cell Loading | 50 - 200 g/L | Higher loading increases reaction rate but can complicate mixing. |
| pH | 6.5 - 8.0 | Optimal pH for enzyme activity and cell viability.[6] |
| Temperature | 25 - 40 °C | Balances enzyme activity with stability.[6] |
| Co-solvent | 1-5% (v/v) DMSO/EtOH | Improves solubility of hydrophobic substrates. |
| Enantiomeric Excess | >95%, often >99% | A key advantage of biocatalysis.[12] |
Method 2: Asymmetric Hydrogenation with Noyori-Type Catalysts
Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, a technology for which Ryōji Noyori was awarded the Nobel Prize in Chemistry in 2001.[13][14] This method is renowned for its high efficiency, broad substrate scope, and excellent enantioselectivity.[13][15] The Noyori-type catalysts, typically based on Ruthenium(II) complexed with a chiral diphosphine ligand (like BINAP) and a chiral diamine, are exceptionally effective for the hydrogenation of simple ketones.[13][16]
Scientific Principle: Metal-Ligand Cooperative Catalysis
The mechanism of Noyori asymmetric hydrogenation is an elegant example of metal-ligand cooperativity and proceeds through an "outer-sphere" pathway.[16][17]
-
Catalyst Activation: The Ru(II) precatalyst reacts with H₂ to form the active ruthenium-hydride species.
-
Transition State Assembly: The ketone substrate does not coordinate directly to the metal center. Instead, it forms a six-membered pericyclic transition state involving the Ru-H bond, the C=O bond of the ketone, and an N-H bond from the diamine ligand.[13]
-
Stereoselective Hydride Transfer: The chiral environment created by the BINAP and diamine ligands dictates the facial selectivity of the hydride transfer from the metal to the carbonyl carbon, while a proton is simultaneously transferred from the amine ligand to the carbonyl oxygen.
-
Product Release & Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to continue the cycle.
This mechanism is highly chemoselective, allowing for the reduction of ketones in the presence of other reducible groups like olefins.[13]
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation
Note: This reaction is highly sensitive to oxygen and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[16]
1. Catalyst Preparation (in situ): a. To a dry Schlenk flask under inert atmosphere, add the Ruthenium precatalyst (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (S)-BINAP). The choice of (S)- or (R)-BINAP determines the product enantiomer.[16] b. Add the chiral diamine ligand (e.g., (S,S)-DPEN). c. Add a degassed solvent, such as isopropanol or methanol. d. Activate the catalyst by stirring this mixture at an elevated temperature (e.g., 80°C) for 30-60 minutes. The solution should become a clear, characteristic color.
2. Hydrogenation Reaction: a. In a separate, dry, and inerted reaction vessel (e.g., a Parr hydrogenation apparatus), dissolve the substrate, 1-(4-chlorophenyl)propan-1-one, in degassed isopropanol. b. Add a base, such as potassium tert-butoxide or potassium hydroxide, which is often required as a co-catalyst. c. Transfer the activated catalyst solution from step 1c to the reaction vessel via cannula. d. Seal the vessel, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 10-50 atm H₂). e. Stir the reaction at the desired temperature (e.g., 30-50°C).
3. Monitoring and Work-up: a. Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via GC or TLC. b. Once complete, carefully vent the H₂ pressure and purge the vessel with inert gas. c. Quench the reaction by adding a small amount of water or dilute acid. d. Remove the solvent under reduced pressure. e. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
4. Purification and Analysis: a. Purify the crude product by flash column chromatography. b. Determine the yield and enantiomeric excess (chiral HPLC/GC).
Key Parameters & Expected Results
The Noyori hydrogenation is known for its high turnover numbers (TON), meaning a small amount of catalyst can produce a large amount of product.[13]
| Parameter | Typical Range | Rationale |
| Substrate:Catalyst Ratio | 1000:1 to 100,000:1 | High efficiency allows for very low catalyst loading. |
| H₂ Pressure | 5 - 80 atm | Higher pressure generally increases the reaction rate. |
| Temperature | 25 - 80 °C | Balances reaction rate with catalyst stability. |
| Solvent | Isopropanol, Methanol, Ethanol | Protic solvents are typically used and can participate in the mechanism. |
| Base | KOtBu, KOH | Essential for catalyst activity with many ketone substrates. |
| Enantiomeric Excess | >98% | Typically excellent enantioselectivity is achieved. |
Conclusion
Both biocatalytic reduction and transition-metal-catalyzed asymmetric hydrogenation represent state-of-the-art methodologies for the synthesis of chiral this compound analogues. The choice between them depends on several factors:
-
Biocatalysis is often favored for its "green" credentials, operational simplicity (at the bench scale), and exceptional selectivity, making it highly suitable for industrial-scale production where a specific enzyme has been identified and optimized.
-
Asymmetric Hydrogenation offers broader substrate scope and predictability. A relatively small number of well-established catalysts can be used for a wide variety of ketones, making it a versatile tool for research and development labs where rapid access to different chiral alcohols is required.
By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can effectively implement these powerful synthetic tools to access the high-value, enantiopure chiral intermediates necessary for advancing their discovery programs.
References
- 1. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [chemicalbook.com]
- 2. leapchem.com [leapchem.com]
- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 4. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of the newly isolated ω-oxidizing yeast Candida sorbophila DS02 and its potential applications in long-chain dicarboxylic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 15. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 16. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 17. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Streamlined One-Pot Synthesis of 3-(4-Chlorophenyl)propan-1-ol
Abstract
This application note details a robust and efficient one-pot synthesis of 3-(4-chlorophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceuticals. The described protocol leverages a domino reaction sequence, minimizing waste and improving operational efficiency by eliminating the need for isolating intermediates. This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step methodology, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction
This compound is a valuable building block in organic synthesis, notably serving as a precursor for the antidepressant Dapoxetine and other pharmacologically active molecules. Traditional multi-step syntheses of this alcohol often involve the isolation of intermediates, leading to increased solvent usage, reduced overall yield, and longer reaction times. One-pot methodologies, where sequential reactions are carried out in a single reaction vessel, offer a more sustainable and economically viable alternative.
This document outlines a well-established one-pot procedure starting from 4-chlorobenzaldehyde. The chosen methodology is selected for its reliability, high yield, and the use of readily available reagents.
The Synthetic Approach: A Domino Heck-Reduction Sequence
The selected protocol follows a domino sequence involving a Heck coupling reaction followed by an in-situ reduction of the resulting unsaturated intermediate. This approach is highly efficient as it circumvents the need to isolate and purify the intermediate cinnamaldehyde derivative.
Reaction Principle
The synthesis commences with the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of 4-chlorobenzaldehyde with an alkene, in this case, acrolein diethyl acetal, which serves as a stable precursor to acrolein.[1][2] The Heck reaction is a powerful tool for forming carbon-carbon bonds.[3] The reaction is catalyzed by a palladium complex, often generated in situ from a palladium(II) precursor like palladium(II) acetate and a phosphine ligand such as triphenylphosphine.[1] A base, typically an amine like triethylamine, is required to neutralize the hydrogen halide produced during the catalytic cycle.[3]
Following the successful Heck coupling, which forms 3-(4-chlorophenyl)acrolein diethyl acetal, the reaction mixture is not worked up. Instead, a reducing agent is introduced directly into the same pot. For the selective reduction of both the carbon-carbon double bond and the aldehyde functionality, a suitable hydride source is employed. This tandem approach significantly streamlines the synthesis.
Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. | Purity | Supplier |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | ≥98% | Sigma-Aldrich |
| Acrolein diethyl acetal | C₇H₁₄O₂ | 130.18 | ≥97% | Sigma-Aldrich |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | ≥98% | Sigma-Aldrich |
| Triphenylphosphine | PPh₃ | 262.29 | ≥99% | Sigma-Aldrich |
| Triethylamine | Et₃N | 101.19 | ≥99.5% | Sigma-Aldrich |
| Sodium borohydride | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Saturated aq. NH₄Cl | - | - | - | In-house prep. |
| Brine | - | - | - | In-house prep. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ≥97% | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorobenzaldehyde (14.06 g, 100 mmol), palladium(II) acetate (0.224 g, 1 mol%), and triphenylphosphine (0.525 g, 2 mol%).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (100 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved. Then, add acrolein diethyl acetal (19.53 g, 150 mmol) and triethylamine (20.24 g, 200 mmol) sequentially via syringe.
-
Heck Coupling: Heat the reaction mixture to 90 °C and maintain this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the 4-chlorobenzaldehyde is consumed.
-
In-situ Reduction: After completion of the Heck reaction, cool the mixture to 0 °C in an ice bath. In a separate beaker, carefully prepare a solution of sodium borohydride (7.57 g, 200 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Quenching and Workup: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 4 hours. Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford this compound as a clear, colorless to pale yellow liquid.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow liquid
-
¹H NMR (400 MHz, CDCl₃): δ 7.26 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 3.69 (t, J = 6.4 Hz, 2H), 2.71 (t, J = 7.6 Hz, 2H), 1.90 (m, 2H), 1.60 (s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 140.2, 131.8, 129.9, 128.5, 61.9, 34.1, 31.6.
Mechanism and Rationale
The one-pot synthesis is a carefully orchestrated sequence of catalytic cycles.
The Heck Reaction Mechanism
The Mizoroki-Heck reaction proceeds through a well-established catalytic cycle.[4]
-
Oxidative Addition: The active Pd(0) catalyst, often formed in situ from the reduction of Pd(II) acetate by triphenylphosphine, undergoes oxidative addition to the C-Cl bond of 4-chlorobenzaldehyde to form a Pd(II) complex.[1][4]
-
Alkene Coordination and Insertion: The alkene (acrolein diethyl acetal) coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond.[3]
-
β-Hydride Elimination: A syn β-hydride elimination from the resulting alkyl-palladium intermediate forms the coupled product and a palladium-hydride species.[4]
-
Reductive Elimination: The base (triethylamine) facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[3]
The use of a phosphine ligand like triphenylphosphine is crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency.[5]
The Reduction Rationale
Sodium borohydride is a versatile and cost-effective reducing agent. In this protocol, it performs a dual reduction. First, it reduces the carbon-carbon double bond of the in-situ formed α,β-unsaturated aldehyde (conjugate reduction or 1,4-reduction). Subsequently, it reduces the aldehyde carbonyl group to a primary alcohol (1,2-reduction). The choice of a protic co-solvent (water) is important for the borohydride reduction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Heck reaction | - Inactive catalyst- Insufficient base- Impure reagents or solvent | - Use fresh Pd(OAc)₂ and PPh₃.- Ensure triethylamine is dry and used in the correct stoichiometry.- Use anhydrous DMF and high-purity starting materials. |
| Incomplete reduction | - Insufficient NaBH₄- Low reaction temperature or time | - Increase the equivalents of NaBH₄.- Allow the reaction to stir for a longer period at room temperature. |
| Formation of side products | - Polymerization of acrolein- Over-reduction | - Use acrolein diethyl acetal as a more stable precursor.- Control the temperature during the borohydride addition carefully. |
| Difficult purification | - Residual DMF | - Ensure complete removal of DMF under high vacuum before column chromatography. |
Conclusion
This application note provides a detailed and reliable one-pot protocol for the synthesis of this compound. By combining a palladium-catalyzed Heck coupling with an in-situ reduction, this method offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. The provided mechanistic insights and troubleshooting guide should enable researchers to successfully implement and adapt this procedure for their specific needs in pharmaceutical and chemical synthesis.
References
The Untapped Potential of 3-(4-Chlorophenyl)propan-1-ol in Modern Fragrance Chemistry: A Technical Guide
For correspondence: --INVALID-LINK--
Abstract
This technical guide ventures into the prospective applications of 3-(4-Chlorophenyl)propan-1-ol within the field of fragrance chemistry. While not presently a mainstream fragrance component, its molecular architecture, belonging to the well-established class of aryl alkyl alcohols, suggests a compelling potential for novel scent profiles.[1][2][3] This document provides a comprehensive overview of its synthesis, a predictive analysis of its olfactory character, and detailed protocols for its evaluation and incorporation into fragrance compositions. This guide is intended for researchers, perfumers, and product development professionals dedicated to the exploration of new aromatic materials.
Introduction: The Quest for Novelty in Fragrance
The fragrance industry is in a perpetual state of innovation, constantly seeking new molecules that can elicit unique emotional responses and provide perfumers with a broader creative palette. The aryl alkyl alcohols represent a significant class of fragrance ingredients, valued for their diverse scent profiles, which range from floral and fruity to balsamic and woody.[1][3] Notable examples include benzyl alcohol, with its faint sweet almond notes, and phenylethyl alcohol, a cornerstone of rose accords.[1][2]
This compound, a substituted aryl alkyl alcohol, presents an intriguing candidate for fragrance exploration. The introduction of a chlorine atom to the phenyl ring is a known strategy for modifying the olfactory character of a molecule, often imparting unique green, spicy, or even metallic facets. This guide will explore the untapped potential of this specific molecule, providing a roadmap for its scientific evaluation as a novel fragrance ingredient.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a potential fragrance ingredient is paramount for its successful application. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6282-88-8 | [4][5] |
| Molecular Formula | C₉H₁₁ClO | [4][5] |
| Molecular Weight | 170.64 g/mol | [4][5] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 104 °C at 0.1 mmHg | [4] |
| Predicted Density | 1.151 ± 0.06 g/cm³ | [4] |
Synthesis Protocol: Reduction of 3-(4-Chlorophenyl)propanoic Acid
A reliable and scalable synthesis is crucial for the viability of any new fragrance ingredient. This compound can be readily synthesized via the reduction of 3-(4-chlorophenyl)propanoic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (X eq.) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the suspension to 0°C using an ice bath. Dissolve 3-(4-chlorophenyl)propanoic acid (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain for a specified period (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide.
-
Workup: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrate and washes, and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield this compound.
Predicted Olfactory Profile and Evaluation
The olfactory profile of a molecule is determined by its structure, including the carbon skeleton, functional groups, and any substitutions. Based on the structure of this compound, we can predict its potential scent characteristics.
-
Aryl Alkyl Alcohol Core: The 3-phenylpropan-1-ol backbone is associated with floral, sweet, and balsamic notes, reminiscent of hyacinth.[6]
-
Para-Chloro Substitution: The chlorine atom at the para-position of the benzene ring is expected to significantly influence the odor. Halogenation can introduce green, spicy, or even slightly metallic notes, and may also enhance the tenacity of the fragrance.
Protocol for Sensory Evaluation
A standardized sensory evaluation is essential to characterize the olfactory properties of a new molecule.
Workflow for Olfactory Evaluation of a New Ingredient
Caption: Workflow for the sensory evaluation of a new fragrance material.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of dilutions of this compound in a neutral solvent, typically undenatured ethanol (e.g., 10%, 1%, and 0.1% solutions).
-
Olfactory Blotter (Mouille-bouche) Evaluation:
-
Dip a standard olfactory blotter into each dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Evaluate the odor at different time intervals (top note, heart note, and base note) over several hours to assess the odor evolution and tenacity.
-
-
Panel Evaluation: A panel of trained sensory experts should evaluate the diluted samples. Each panelist should independently provide descriptive terms for the odor, its intensity, and any hedonic (pleasantness) ratings.
-
Data Compilation: Compile the descriptors from the panel to create a comprehensive olfactory profile, often visualized as an odor wheel or a spider diagram.
Application in Fragrance Formulations
The true potential of a new fragrance ingredient is realized when it is incorporated into a composition. This compound could potentially be used to:
-
Add a novel floral-green character: Its unique profile could modify and modernize classic floral accords like rose, jasmine, or lily of the valley.
-
Enhance woody and spicy notes: The chlorinated phenyl group might provide an interesting counterpoint to warm, spicy, and woody ingredients.
-
Improve tenacity: As a relatively high molecular weight alcohol, it may also function as a fixative, prolonging the scent of more volatile components.
Protocol for Incorporation into a Test Formulation
The following is a basic protocol for evaluating a new ingredient within a simple fragrance accord.
-
Develop a Base Accord: Create a simple, well-understood fragrance base, for example, a classic floral (e.g., phenylethyl alcohol, citronellol, geraniol) or woody (e.g., cedarwood, sandalwood, vetiver) accord.
-
Incremental Addition: Prepare several variations of the base accord, each containing a different concentration of a 10% solution of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0%).
-
Comparative Evaluation: Evaluate the different modifications against the original base accord on olfactory blotters and, if deemed safe, on the skin. Note any changes in the overall scent profile, intensity, and longevity.
-
Optimization: Based on the evaluation, refine the concentration of the new ingredient to achieve the desired olfactory effect.
Safety and Toxicology
A comprehensive safety assessment is non-negotiable for any new fragrance ingredient.
-
Hazard Identification: this compound is classified as harmful if swallowed and causes serious eye irritation.[7] It may also cause skin and respiratory irritation.[7]
-
Aryl Alkyl Alcohols as a Class: The broader class of aryl alkyl alcohols has been extensively studied. Generally, they exhibit low acute and subchronic dermal and oral toxicity.[3] They are typically not considered to be potent skin sensitizers at the concentrations used in consumer products.[3]
-
Regulatory Compliance: Any new fragrance ingredient must comply with the standards set by regulatory bodies such as the International Fragrance Association (IFRA). This involves a thorough toxicological assessment, including but not limited to, skin sensitization, phototoxicity, and genotoxicity.
It is imperative that all handling and evaluation of this compound be conducted in a well-ventilated laboratory, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
While this compound is not currently a recognized fragrance ingredient, its chemical structure places it in the promising class of aryl alkyl alcohols. The predictive analysis suggests that it could offer a novel and complex scent profile, potentially combining floral and balsamic notes with unique green or spicy facets. The protocols outlined in this guide provide a systematic approach for researchers and perfumers to synthesize, evaluate, and explore the application of this and other novel molecules. Further research, particularly in-depth sensory analysis and comprehensive toxicological testing, is warranted to fully elucidate the potential of this compound as a valuable addition to the perfumer's palette.
References
- 1. Fragrance material review on benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragrance material review on α,α,4-trimethylphenethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 6282-88-8 [m.chemicalbook.com]
- 5. veeprho.com [veeprho.com]
- 6. 3-phenyl propyl alcohol, 122-97-4 [thegoodscentscompany.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-Chlorophenyl)propan-1-ol by Silica Gel Column Chromatography
Welcome to the dedicated technical support guide for the purification of 3-(4-Chlorophenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during silica gel column chromatography of this specific compound.
Introduction to the Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification is a critical step that often presents unique challenges. The presence of a polar hydroxyl group and a nonpolar chlorophenyl ring gives the molecule an intermediate polarity, which can lead to co-elution with structurally similar impurities. This guide provides a systematic approach to achieving high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise before and during the purification process.
Question 1: What is the optimal solvent system (mobile phase) for the column chromatography of this compound?
Answer: The ideal mobile phase balances the retention of the target compound on the silica gel, allowing for effective separation from impurities. For this compound, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
A typical starting ratio is 4:1 Hexane:Ethyl Acetate. This can be optimized using Thin Layer Chromatography (TLC) to achieve a target retardation factor (Rf) of 0.25-0.35 for the desired compound. A lower Rf value indicates stronger interaction with the silica gel, potentially leading to better separation from less polar impurities.
Question 2: How do I choose the correct silica gel for this purification?
Answer: The choice of silica gel depends on the scale of your purification and the difficulty of the separation.
-
Mesh Size: For most lab-scale purifications (milligrams to a few grams), a silica gel with a mesh size of 60-120 or 230-400 is recommended. The finer 230-400 mesh provides a higher surface area and better resolution for difficult separations, but results in slower flow rates.
-
Pore Size: A standard pore size of 60 Å is suitable for small molecules like this compound.
Question 3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
Answer: Streaking on a TLC plate is often an indication of compound overloading or secondary interactions with the silica gel. Given that this compound has a hydroxyl group, it can interact strongly with the acidic silanol groups on the silica surface.
To resolve this:
-
Reduce Sample Concentration: Ensure the spotting solution is not too concentrated.
-
Add a Modifier: Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the mobile phase. For a neutral compound with a hydroxyl group, a small amount of methanol can sometimes improve spot shape by competing for active sites on the silica.
Question 4: What are the common impurities I should expect?
Answer: Impurities often depend on the synthetic route used to prepare the compound. Common impurities could include:
-
Starting Materials: Unreacted starting materials, such as 4-chlorobenzaldehyde or related precursors.
-
By-products: Products of side reactions, which may be more or less polar than the desired product. For example, an over-oxidation product (carboxylic acid) or an elimination product (alkene).
-
Solvents: Residual solvents from the reaction workup.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the column chromatography process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No compound eluting from the column | 1. Mobile phase is too non-polar. 2. Compound has degraded on the silica gel. | 1. Gradually increase the polarity of the mobile phase. For example, move from 10% Ethyl Acetate in Hexane to 20% or 30%.2. Consider deactivating the silica gel by pre-treating it with a small percentage of triethylamine in your eluent if your compound is base-sensitive. |
| All compounds elute together in the first few fractions | 1. Mobile phase is too polar. 2. Column is overloaded with the sample. | 1. Decrease the polarity of the mobile phase. Start with a lower percentage of the polar solvent (e.g., 5% Ethyl Acetate in Hexane).2. Use a proper sample-to-adsorbent ratio, typically 1:30 to 1:100 (e.g., 1g of crude sample per 30-100g of silica gel). |
| Poor separation between the product and an impurity | 1. Inappropriate solvent system. 2. Improper column packing. 3. Column was run too fast. | 1. Perform a thorough TLC analysis with different solvent systems to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurity.2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column leads to band broadening and channeling.3. Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases. |
| Crystallization of the compound on the column | 1. The crude sample is not fully soluble in the mobile phase. 2. The concentration of the eluting band is too high. | 1. Load the sample onto the column using a minimal amount of a stronger solvent in which it is highly soluble, and then pre-adsorb it onto a small amount of silica gel (dry loading).2. If crystallization occurs during elution, you may need to switch to a solvent system where the compound has higher solubility. |
Part 3: Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.
-
Prepare Sample: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Use a capillary tube to spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing your trial solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the spots. If the compound is not UV active, use a staining agent like potassium permanganate.
-
Calculate Rf: Measure the distance traveled by the compound and the solvent front. Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize: Adjust the solvent ratio until the Rf of the target compound is between 0.25 and 0.35.
Protocol 2: Step-by-Step Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. You can use gentle pressure from a pump or inert gas if needed.
-
Start with the optimized non-polar solvent system and collect fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the elution process by collecting small fractions (e.g., 10-20 mL).
-
Analyze the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Part 4: Visualizations
Workflow for Column Chromatography
Caption: Workflow for purifying this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for poor separation issues.
Technical Support Center: Synthesis of 3-(4-Chlorophenyl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Overview: The Synthetic Challenge
The synthesis of this compound appears straightforward, but the choice of synthetic route significantly influences the impurity profile of the final product. Controlling byproduct formation is critical for ensuring high purity, which is paramount in drug development and materials science. This guide addresses the most common issues arising from prevalent synthetic strategies.
Logical Workflow for Troubleshooting Impurities
Before delving into specific FAQs, it's essential to have a systematic approach to identifying and resolving impurity issues. The following workflow is recommended when an unexpected peak appears in your analytical data (TLC, GC-MS, LC-MS, or NMR).
Caption: A systematic workflow for troubleshooting synthesis byproducts.
Frequently Asked Questions & Troubleshooting Guides
We have categorized the most common issues by their synthetic origin.
Category 1: Reduction of 3-(4-Chlorophenyl)propanoic Acid and its Esters
This is one of the most common routes, typically employing reducing agents like LiAlH₄ or NaBH₄ (for the corresponding acyl chloride).
Question 1: I'm reducing ethyl 3-(4-chlorophenyl)propanoate with LiAlH₄ and my final product shows a persistent impurity. What is it likely to be?
Answer: The most common byproduct in this reduction is unreacted starting material, ethyl 3-(4-chlorophenyl)propanoate . This occurs due to incomplete reduction.
-
Causality and Mechanism: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but incomplete reactions can occur due to several factors:
-
Insufficient Reagent: The stoichiometry must account for the ester carbonyl. A 1:1 molar ratio is theoretically sufficient, but practically, a slight excess (1.1-1.5 equivalents) is often used to drive the reaction to completion.
-
Reagent Decomposition: LiAlH₄ reacts violently with protic solvents, including atmospheric moisture. If the solvent (typically THF or diethyl ether) is not scrupulously anhydrous, a portion of the reagent will be quenched before it can react with the ester.[1][2]
-
Low Temperature: While the reaction is typically performed at 0 °C and then allowed to warm to room temperature, insufficient reaction time or temperature can lead to incomplete conversion.
-
-
Troubleshooting and Mitigation:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Verify Reagent Activity: Use a fresh, unopened bottle of LiAlH₄ or titrate older batches to determine their active hydride content.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. The ester will have a different Rf value than the alcohol product.
-
Purification: If incomplete reduction is observed, the starting ester can typically be separated from the desired alcohol product using silica gel column chromatography, as the alcohol is significantly more polar.
-
Question 2: Can over-reduction be an issue? I'm concerned about the chloro-substituent.
Answer: While less common, over-reduction leading to dehalogenation is a potential side reaction, especially under harsh conditions. This would result in the byproduct 3-phenylpropan-1-ol .
-
Causality and Mechanism: Catalytic hydrogenation (e.g., H₂/Pd-C) is sometimes used for this reduction. Palladium on carbon is well-known to catalyze dehalogenation of aryl halides. While hydride reagents like LiAlH₄ are less prone to this, prolonged reaction times at elevated temperatures or the presence of certain metal impurities can facilitate this side reaction.
-
Troubleshooting and Mitigation:
-
Choice of Reagent: Prefer hydride-based reductions (LiAlH₄) over catalytic hydrogenation when an aryl halide is present.
-
Control Reaction Conditions: Avoid excessive heating or prolonged reaction times once the starting material is consumed (as monitored by TLC).
-
Purification: Separating 3-phenylpropan-1-ol from the chlorinated analog can be challenging due to their similar polarities. Fractional distillation under reduced pressure or careful column chromatography may be required.
-
Category 2: Grignard Reaction Routes
A common Grignard approach involves reacting a 4-chlorophenyl magnesium halide with an electrophile like ethylene oxide.
Question 3: My Grignard reaction using 4-chlorobenzylmagnesium chloride has a very low yield and a significant, non-polar byproduct. What's going on?
Answer: The most prominent byproduct in this type of Grignard reaction is the homo-coupling product, 1,2-bis(4-chlorophenyl)ethane .
-
Causality and Mechanism: The formation of a Grignard reagent is an exothermic process.[3] If the temperature is not carefully controlled, or if certain impurities (like transition metals) are present, the newly formed Grignard reagent can react with the unreacted 4-chlorobenzyl chloride in a Wurtz-type coupling reaction.
-
R-MgX + R-X → R-R + MgX₂
-
-
Troubleshooting and Mitigation:
-
Temperature Control: This is the most critical parameter. Initiate the reaction gently, and once started, maintain a low temperature (e.g., -5 to 5 °C) during the addition of the halide.[3]
-
Slow Addition: Add the solution of 4-chlorobenzyl chloride dropwise to the magnesium turnings. This keeps the instantaneous concentration of the halide low, minimizing the chance for coupling.
-
Magnesium Activation: Use high-quality magnesium turnings. If initiation is difficult, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[1][2]
-
Purification: The 1,2-bis(4-chlorophenyl)ethane byproduct is a non-polar solid and can often be removed by crystallization or by silica gel chromatography, as it will elute much faster than the desired alcohol.
-
Caption: Byproduct formation in the Grignard synthesis route.
Category 3: Friedel-Crafts Acylation Routes
This route involves an initial Friedel-Crafts acylation of chlorobenzene, for example with succinic anhydride, followed by reduction steps to yield the target alcohol. The byproducts from the initial acylation will carry through the synthesis.
Question 4: I prepared my precursor via Friedel-Crafts acylation of chlorobenzene and now my final alcohol product is a mixture of isomers. Why?
Answer: The primary issue with Friedel-Crafts acylation on a substituted benzene ring is the formation of constitutional isomers. In this case, you are forming 2-(4-chlorobenzoyl)propanoic acid (ortho-isomer) and 3-(2-chlorophenyl)propan-1-ol (from the subsequent reduction) alongside your desired para-substituted product.
-
Causality and Mechanism: The chloro group is an ortho-, para-directing deactivator in electrophilic aromatic substitution.[4] While the para product is sterically favored and typically major, a significant amount of the ortho-isomer is often formed. The benzoylation of chlorobenzene, for instance, can lead to mixtures containing 3–12% of the ortho-isomer.[5] These isomeric keto-acids are then reduced in subsequent steps to produce a mixture of isomeric alcohols that can be very difficult to separate.
-
Troubleshooting and Mitigation:
-
Optimize Acylation Conditions: The ratio of ortho to para isomers can sometimes be influenced by the choice of Lewis acid catalyst, solvent, and temperature. However, complete suppression of the ortho isomer is rarely possible.
-
Purify the Intermediate: It is highly recommended to purify the intermediate 3-(4-chlorobenzoyl)propanoic acid after the Friedel-Crafts step. The ortho and para isomers often have different crystallization properties, and a careful recrystallization may be sufficient to obtain the pure para isomer before proceeding to the reduction steps.
-
High-Resolution Chromatography: If the isomeric mixture is carried through to the final product, separation will require high-performance liquid chromatography (HPLC) or very efficient silica gel column chromatography.
-
| Synthetic Route | Common Byproduct(s) | Typical Cause(s) | Mitigation Strategy |
| Reduction of Ester/Acid | Unreacted Starting Material | Incomplete reaction (insufficient reagent, moisture) | Use slight excess of reagent, ensure anhydrous conditions, monitor by TLC. |
| Grignard Reaction | 1,2-bis(4-chlorophenyl)ethane | High temperature, rapid addition of halide | Maintain low temperature (-5 to 5 °C), add halide dropwise.[3] |
| Friedel-Crafts Acylation | Isomeric Products (e.g., 3-(2-chlorophenyl)propan-1-ol) | Ortho, para-directing nature of the chloro substituent | Purify the intermediate keto-acid by recrystallization before reduction. |
| Heck Reaction | 3-(4-chlorophenyl)propanal, 2-(4-chlorophenyl)propanal | Isomerization of the double bond after coupling | Careful selection of catalyst, ligands, and base.[6][7] |
Experimental Protocol: Purification of this compound from Homo-Coupled Byproduct
This protocol describes a standard laboratory procedure for separating the desired alcohol from the non-polar 1,2-bis(4-chlorophenyl)ethane byproduct using silica gel column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (reagent grade)
-
Glass column, collection tubes, TLC plates
Procedure:
-
Prepare the Slurry: In a beaker, make a slurry of silica gel in 100% hexanes.
-
Pack the Column: Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure. Drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.
-
Elution:
-
Begin eluting with 100% Hexanes. The non-polar byproduct, 1,2-bis(4-chlorophenyl)ethane, will elute first. Monitor the fractions using TLC (e.g., in 10% Ethyl Acetate/Hexanes).
-
Once the byproduct has been completely eluted, gradually increase the polarity of the eluent. A gradient of 5% to 20% Ethyl Acetate in Hexanes is typically effective.
-
The desired product, this compound, will begin to elute as the polarity increases.
-
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-(4-Chlorophenyl)propan-1-ol under acidic and basic conditions
Technical Support Center: 3-(4-Chlorophenyl)propan-1-ol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Here, we address common questions and troubleshoot potential issues you may encounter, ensuring the integrity of your results through a foundational understanding of the molecule's chemical behavior.
Frequently Asked Questions (FAQs)
This section covers the fundamental stability profile of this compound.
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is a relatively stable compound under neutral conditions when stored properly. The primary alcohol is the most reactive functional group, while the chlorophenyl moiety is generally robust. Key stability concerns arise when the molecule is subjected to strong acidic conditions, high temperatures, or oxidizing agents. The aryl chloride group is notably stable and resistant to hydrolysis under typical laboratory conditions.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent slow oxidation.[2][3]
Q2: What is the primary degradation pathway for this compound under acidic conditions?
Under strong acidic conditions, particularly with heating, the primary degradation pathway for this compound is an acid-catalyzed dehydration (elimination) reaction.[4][5] The acidic catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent elimination of water results in the formation of an alkene, primarily 3-(4-chlorophenyl)prop-1-ene. Under more forcing conditions, such as with hot concentrated phosphoric acid, this newly formed alkene can undergo polymerization, leading to a complex mixture of oligomeric or polymeric materials.[6]
Q3: How stable is this compound under basic conditions?
The compound exhibits high stability under a wide range of basic conditions. The primary alcohol's hydroxyl group is a poor leaving group and is not susceptible to displacement by nucleophiles in a basic medium. Similarly, the aryl chloride bond is strong and not prone to nucleophilic aromatic substitution unless subjected to very harsh conditions (e.g., high temperatures and pressures with a strong nucleophile), which are not typical for standard experimental setups. Therefore, exposure to aqueous bases like NaOH or KOH during an extractive workup is highly unlikely to cause degradation.
Q4: How can I perform a forced degradation study on this molecule?
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and are a regulatory requirement in pharmaceutical development.[7][8] These studies intentionally stress the molecule to identify likely degradation products and pathways. A typical protocol involves exposing the compound to a range of conditions more severe than those used for accelerated stability testing.[9]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[9]
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for several hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for several hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Evaporate the solvent from the stock solution and expose the solid residue to dry heat at a temperature above accelerated testing conditions (e.g., 70-80°C).[10]
-
Photolytic Degradation: Expose the stock solution to light exceeding 1.2 million lux hours and 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize the acid or base if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating method, typically HPLC with UV and/or Mass Spectrometric detection, to quantify the parent compound and detect any degradation products.
| Condition | Reagent | Temperature | Expected Stability | Primary Degradation Product(s) |
| Acidic | 0.1 M - 1 M HCl | 25°C - 80°C | Low to Moderate | 3-(4-chlorophenyl)prop-1-ene, Polymers |
| Basic | 0.1 M - 1 M NaOH | 25°C - 80°C | High | No significant degradation expected |
| Oxidative | 3% H₂O₂ | 25°C | Moderate | 3-(4-chlorophenyl)propanal, 3-(4-chlorophenyl)propanoic acid |
| Thermal | Dry Heat | >70°C | Moderate | Potential for oxidation and other minor degradants |
| Photolytic | UV/Visible Light | Ambient | Moderate | Potential for radical-based degradation |
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q: I ran a reaction in 1M H₂SO₄ at 90°C. My starting material was consumed, but the TLC shows a streak of non-polar material near the solvent front and no clear product spot. What happened?
A: You have likely encountered acid-catalyzed dehydration followed by polymerization.
-
Causality: At elevated temperatures, strong acids will efficiently catalyze the elimination of water from the primary alcohol to form 3-(4-chlorophenyl)prop-1-ene.[4][6] This alkene is reactive and, under the same harsh conditions, can readily polymerize. The resulting polymeric material is often a complex mixture of different chain lengths, which appears as a non-polar streak on a TLC plate.
-
Recommendation: If acidic conditions are required, they must be controlled carefully.
-
Reduce Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to disfavor the elimination pathway.
-
Use a Milder Acid: Consider using a weaker acid or a Lewis acid catalyst that is less prone to causing dehydration.[11]
-
Protecting Groups: If the alcohol functionality is not involved in the desired transformation, protect it as an ether (e.g., silyl ether) or another acid-stable protecting group before proceeding.
-
Caption: Acid-catalyzed dehydration and subsequent polymerization.
Q: My reaction involves an aryl coupling, and I'm worried the C-Cl bond might react. Is this a valid concern?
A: In most cases, this is not a significant concern.
-
Causality: The carbon-chlorine bond on an aromatic ring (aryl chloride) is significantly stronger and less reactive than an alkyl chloride.[1] The delocalization of the chlorine's lone pair electrons into the benzene ring gives the C-Cl bond partial double-bond character, making it resistant to both nucleophilic substitution and many common coupling reactions that activate C-X bonds (e.g., Suzuki, Heck) unless specific catalysts and conditions designed for aryl chlorides are used.
-
Recommendation: Proceed with your reaction. The aryl chloride is unlikely to interfere with coupling reactions at other sites unless you are using reaction conditions specifically optimized for aryl chloride activation (e.g., high-temperature Buchwald-Hartwig or Suzuki coupling with specialized palladium catalysts). Always run a control experiment to confirm.
Q: I am attempting to form the alkoxide of this compound using NaH, but the reaction is sluggish and gives a poor yield of my desired ether product. Is the starting material decomposing?
A: It is highly improbable that the starting material is decomposing. The issue most likely lies with the reaction setup or reagents.
-
Causality: this compound is stable to strong bases. The common culprits for failed alkoxide formations are:
-
Wet Reagents/Solvent: Sodium hydride (NaH) reacts violently with water. Any moisture in your solvent (e.g., THF, DMF) or on your glassware will consume the base, leading to incomplete deprotonation.
-
Inactive NaH: NaH is often sold as a dispersion in mineral oil. Over time, the surface can oxidize, reducing its reactivity.
-
Poor Solubility: The sodium alkoxide salt may have limited solubility in some solvents, hindering the subsequent reaction.
-
-
Recommendation:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).
-
Verify Reagent Quality: Use a fresh bottle of NaH or wash the dispersion with dry hexanes to remove the mineral oil and any surface oxidation before use.
-
Optimize Conditions: Consider adding a phase-transfer catalyst if solubility is an issue or switching to a different base-solvent combination (e.g., KHMDS in THF).
-
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Solved e acid-catalyzed dehydration of 3-phenyl-1-propanol | Chegg.com [chegg.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. longdom.org [longdom.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sgs.com [sgs.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. thieme-connect.com [thieme-connect.com]
Removal of unreacted starting material from 3-(4-Chlorophenyl)propan-1-ol
Welcome to the technical support guide for the purification of 3-(4-Chlorophenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the isolation of this important synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry and materials science.[1][2] Its purity is paramount for the success of subsequent reactions and the integrity of final products. The most common synthetic routes, such as the Grignard reaction between an ethyl Grignard reagent and 4-chlorobenzaldehyde or the reduction of a 3-(4-chlorophenyl)propanoic acid derivative, often result in crude products contaminated with unreacted starting materials or byproducts.[1][3] This guide provides targeted, question-and-answer-based solutions to these specific purification challenges.
Initial Diagnosis: The Power of Thin-Layer Chromatography (TLC)
Before attempting any purification, it is critical to diagnose the composition of your crude reaction mixture. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.
Q: How do I use TLC to assess my crude this compound?
A: Your primary goal is to identify the spots corresponding to your desired product, unreacted starting materials, and any byproducts.
-
Spotting: Dissolve a small sample of your crude mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). On a silica gel TLC plate, spot your crude mixture alongside the starting material(s) used in the reaction.
-
Elution: Develop the plate in a solvent system that provides good separation. A common starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (4:1).[1]
-
Visualization: Visualize the plate under a UV lamp (254 nm). Most aromatic compounds will be visible. Staining with potassium permanganate or p-anisaldehyde can help visualize the alcohol product if it is not UV-active.
-
Analysis:
-
The this compound product is more polar than 4-chlorobenzaldehyde due to the hydroxyl group and should have a lower Retention Factor (Rf).
-
Non-polar byproducts (e.g., from Grignard coupling) will have a high Rf, running close to the solvent front.
-
Highly polar impurities, like a starting carboxylic acid, will have a very low Rf, often staying at the baseline.
-
This initial TLC analysis is your map to selecting the correct purification strategy, as illustrated in the workflow below.
Caption: Purification decision workflow based on TLC analysis.
Troubleshooting Guide & FAQs
Scenario 1: Removing Unreacted 4-Chlorobenzaldehyde
This is a common issue when the product is synthesized via a Grignard reaction. The similar polarity of the starting aldehyde and the product alcohol can make separation by chromatography tedious.
Q: My TLC plate clearly shows a remaining spot for 4-chlorobenzaldehyde. How can I selectively remove it without resorting to column chromatography?
A: The most effective method is an extractive workup using a saturated sodium bisulfite (NaHSO₃) solution.[4][5]
-
The Chemistry: Aldehydes react with sodium bisulfite to form a charged bisulfite adduct.[6] This adduct is a salt and is highly soluble in the aqueous layer, while your desired alcohol product, being unreactive towards bisulfite, remains in the organic layer. This dramatic difference in solubility allows for a clean separation via liquid-liquid extraction.
-
Self-Validation: After the extraction, run another TLC of the organic layer. The spot corresponding to the aldehyde should be significantly diminished or completely absent.[5]
Protocol 1: Bisulfite Wash for Aldehyde Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite.
-
Mixing: Shake the funnel vigorously for 30-60 seconds to ensure intimate mixing and facilitate the reaction.[7] You may observe the formation of a white precipitate (the adduct), which is normal.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the aldehyde adduct.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and bisulfite.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the aldehyde-free crude product.
Scenario 2: Removing Carboxylic Acid Starting Material
This situation arises if the this compound was synthesized by the reduction of 3-(4-chlorophenyl)propanoic acid and the reaction did not go to completion.
Q: My TLC shows a spot at the baseline, which I suspect is my starting carboxylic acid. What is the simplest way to remove it?
A: An acid-base extraction is the ideal solution. By washing your organic solution with a mild aqueous base, you can deprotonate the carboxylic acid, making it a water-soluble carboxylate salt.
-
The Chemistry: Carboxylic acids (pKa ~4-5) are readily deprotonated by bases like sodium bicarbonate (the conjugate acid, H₂CO₃, has a pKa of 6.4). The resulting sodium carboxylate salt is ionic and partitions into the aqueous phase, while the neutral alcohol product remains in the organic phase.
Protocol 2: Basic Wash for Carboxylic Acid Removal
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) that is immiscible with water.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Gently swirl and vent the funnel frequently to release the CO₂ gas that evolves during the acid-base reaction. Once gas evolution ceases, stopper and shake the funnel.
-
Separation: Separate the layers, discarding the aqueous phase containing the carboxylate salt.
-
Washing & Drying: Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
Scenario 3: General Purification by Flash Column Chromatography
When your crude product contains multiple impurities (e.g., non-polar byproducts and a small amount of starting material) or when extractive methods are insufficient, flash column chromatography is the definitive purification technique.[1][8]
Q: My TLC shows multiple spots, and I need a high-purity sample. How do I set up and run an effective flash column?
A: The key to successful column chromatography is selecting the correct solvent system (eluent) based on your initial TLC analysis.
-
The Principle: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[9] Less polar compounds travel through the column faster, while more polar compounds are retained longer.
-
Solvent Selection: The goal is to find a solvent system where your desired product has an Rf value of approximately 0.2-0.4 on the TLC plate.[9] This provides the optimal balance between resolution and run time.
| Observed TLC Rf of Product | Recommended Action for Column Eluent | Starting Eluent Composition (Hexane:EtOAc) |
| > 0.5 | Eluent is too polar. Increase the proportion of the non-polar solvent. | Start with 9:1 or 8:1 |
| 0.2 - 0.4 | Optimal Range. Use this solvent system for the column. | Typically 4:1 to 3:1 [1] |
| < 0.2 | Eluent is not polar enough. Increase the proportion of the polar solvent. | Start with 2:1 or 1:1 |
Protocol 3: Flash Column Chromatography
-
Column Packing: Prepare a column with silica gel in your chosen non-polar solvent (e.g., hexane). Ensure the silica bed is compact and level.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This method often provides superior resolution.[8]
-
-
Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or bulb). Begin collecting fractions.
-
Gradient Elution (Optional): If separation is difficult, you can start with a less polar eluent (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 4:1, then 2:1) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. This compound CAS#: 6282-88-8 [m.chemicalbook.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Workup [chem.rochester.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. sorbtech.com [sorbtech.com]
Technical Support Center: Optimization of 3-(4-Chlorophenyl)propan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-based solutions to troubleshoot issues, optimize reaction conditions, and ensure reproducible, high-yield outcomes.
Introduction to Synthetic Pathways
This compound is a valuable building block in the synthesis of various pharmaceutical agents and functional materials. The most prevalent and practical synthetic route involves the reduction of a C3-functionalized chlorophenyl precursor. The two primary strategies are:
-
Reduction of 3-(4-Chlorophenyl)propanoic Acid: This is a robust and widely used method. The carboxylic acid is reduced to the corresponding primary alcohol using a strong hydride reducing agent.
-
Grignard Reaction: An alternative C-C bond formation strategy involves the reaction of a 4-chlorobenzyl Grignard reagent with an appropriate electrophile like ethylene oxide.
This guide will focus primarily on troubleshooting the more common reduction pathway, as it presents several optimization challenges that can significantly impact yield and purity.
Troubleshooting Guide: Reduction of 3-(4-Chlorophenyl)propanoic Acid
The reduction of 3-(4-chlorophenyl)propanoic acid to this compound is typically achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). While effective, this reaction is sensitive to several parameters that can lead to common issues such as low yield, incomplete conversion, and the formation of impurities.
Section 1: Low Reaction Yield & Incomplete Conversion
Question: My reduction of 3-(4-chlorophenyl)propanoic acid using LiAlH₄ is stalling, and TLC/GC analysis shows significant unreacted starting material. What are the likely causes and how can I fix this?
Answer: Incomplete conversion is a frequent issue in hydride reductions of carboxylic acids. The problem often stems from reagent deactivation, insufficient reagent stoichiometry, or suboptimal reaction conditions. Here is a systematic approach to troubleshoot this problem.
1. Reagent and Solvent Quality (The Most Common Culprit):
-
Expertise & Experience: Lithium aluminum hydride is extremely reactive and moisture-sensitive. It reacts violently with water and other protic sources (like alcohols) to produce hydrogen gas and inactive aluminum hydroxides.[1][2] Even atmospheric moisture can significantly reduce the effective concentration of your reagent.
-
Troubleshooting Steps:
-
Use Fresh, High-Purity LiAlH₄: Always use a freshly opened bottle of LiAlH₄ or a properly stored (desiccated, under inert gas) reagent. Older reagents that have been exposed to air will have a lower effective molarity.
-
Ensure Anhydrous Solvent: The solvent, typically tetrahydrofuran (THF) or diethyl ether, must be strictly anhydrous. Use a freshly distilled solvent or a commercially available anhydrous grade solvent that has been stored over molecular sieves.
-
Inert Atmosphere is Critical: The entire reaction, from reagent addition to quenching, must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). This prevents moisture from the air from quenching the LiAlH₄.
-
2. Stoichiometry of the Reducing Agent:
-
Causality: The reduction of a carboxylic acid requires more than one equivalent of hydride. The first equivalent is consumed in an acid-base reaction with the acidic proton of the carboxyl group to form a carboxylate and hydrogen gas.[3][4] Subsequent hydrides are required for the actual reduction of the carboxylate.
-
Protocol Recommendation: A theoretical minimum of 0.75 equivalents of LiAlH₄ is needed (as each LiAlH₄ delivers 4 hydrides, with one being used for deprotonation). However, to drive the reaction to completion and account for any incidental quenching, an excess is always recommended.
-
Start with 1.5 to 2.0 equivalents of LiAlH₄ relative to the carboxylic acid. This ensures there is sufficient active hydride to overcome the initial deprotonation and effectively reduce the carboxylate intermediate.[5]
-
3. Temperature and Reaction Time:
-
Expertise & Experience: The initial addition of LiAlH₄ to the carboxylic acid solution is highly exothermic due to the acid-base reaction. This must be carefully controlled to prevent side reactions and ensure safety.
-
Optimized Protocol:
-
Dissolve the 3-(4-chlorophenyl)propanoic acid in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a solution of LiAlH₄ in THF (or add it portion-wise as a solid, carefully) to the stirred carboxylic acid solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux (approx. 66 °C for THF) for 2-4 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by TLC or GC-MS by carefully quenching a small aliquot.
-
Workflow for Optimizing Conversion Here is a logical workflow to follow when troubleshooting low conversion.
References
Technical Support Center: Synthesis of 3-(4-Chlorophenyl)propan-1-ol
Welcome to the technical support guide for the synthesis of 3-(4-Chlorophenyl)propan-1-ol (CAS 6282-88-8). This resource is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize synthetic outcomes. We will explore the causality behind experimental challenges and provide field-proven protocols to ensure reliable and high-purity synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured around the most common synthetic routes. Select the route relevant to your experiment to find targeted troubleshooting advice.
Route 1: Reduction of 4-Chlorocinnamic Acid or its Esters
This is one of the most direct methods, typically employing powerful hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄). While straightforward, it is prone to issues of over-reduction and incomplete reactions.[1][2]
Question 1: My yield is significantly lower than expected after LiAlH₄ reduction of ethyl 4-chlorocinnamate, and I've isolated a non-polar byproduct that lacks a chlorine atom according to mass spectrometry. What is happening?
Answer:
Plausible Cause (Expertise): You are likely observing hydrodehalogenation, a common side reaction when using highly reactive reducing agents like LiAlH₄ with aryl halides. The potent hydride source can cleave the carbon-chlorine bond on the aromatic ring, replacing it with a hydrogen atom. This results in the formation of 3-phenylpropan-1-ol as a significant byproduct. The reaction proceeds through the desired reduction of the ester and the double bond, but a competing pathway reduces the C-Cl bond.
Troubleshooting & Validation (Trustworthiness):
-
Confirm Byproduct Identity: Analyze the crude reaction mixture using GC-MS. Look for a peak with a mass corresponding to 3-phenylpropan-1-ol (M.W. 136.19 g/mol ) alongside your target product (M.W. 170.64 g/mol ). ¹H NMR will also be definitive, showing a simple multiplet for the aromatic protons between 7.20-7.40 ppm instead of the characteristic two-doublet AA'BB' system of a para-substituted ring.
-
Assess Reaction Conditions: This side reaction is exacerbated by elevated temperatures and prolonged reaction times. If you are refluxing the reaction for an extended period, you are increasing the likelihood of dehalogenation.[1]
Recommended Mitigation Protocol:
-
Protocol 1: Temperature Control
-
Suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of ethyl 4-chlorocinnamate (1 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Once the starting material is consumed, quench the reaction cautiously at 0 °C by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
-
Protocol 2: Alternative Reagents Consider using a milder reducing agent that is less prone to causing dehalogenation. A two-step approach is often more reliable:
-
Hydrogenation: First, reduce the double bond of ethyl 4-chlorocinnamate using catalytic hydrogenation (e.g., H₂, 10% Pd/C in ethanol) to yield ethyl 3-(4-chlorophenyl)propanoate.
-
Ester Reduction: Reduce the resulting saturated ester to the desired alcohol using a less aggressive hydride like Sodium Borohydride (NaBH₄) in combination with a Lewis acid (e.g., LiCl) or by using LiAlH₄ under the strictly controlled temperature conditions described above.
-
Question 2: My reduction of 4-chlorocinnamic acid stalled, and my main isolated product still shows a carbonyl stretch in the IR spectrum. What went wrong?
Answer:
Plausible Cause (Expertise): This points to either incomplete reduction or deactivation of your reducing agent. The reduction of a carboxylic acid to an alcohol with LiAlH₄ is a stepwise process. Incomplete reaction can leave you with the intermediate aldehyde, 3-(4-chlorophenyl)propanal. More commonly, the highly reactive LiAlH₄ was likely quenched by trace amounts of water or acidic protons in your system.
Troubleshooting & Validation (Trustworthiness):
-
Verify Reagent & Solvent Quality: Ensure your LiAlH₄ is fresh (a fine, white to light gray powder, not large, dark gray chunks). Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still).
-
Check Starting Material: Your 4-chlorocinnamic acid starting material must be completely dry. Dry it in a vacuum oven before use if necessary. The acidic proton of the carboxylic acid itself consumes one equivalent of hydride, so ensure you are using a sufficient excess of LiAlH₄ (at least 3-4 equivalents are often recommended for carboxylic acids).[2]
Route 2: Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride
This route builds the carbon skeleton through electrophilic aromatic substitution, followed by reductions. The primary challenge lies in controlling the initial acylation step.
Question 3: After my Friedel-Crafts acylation of chlorobenzene, I see two keto-acid products by LC-MS. Why am I not getting a single product?
Answer:
Plausible Cause (Expertise): The chloro- group on chlorobenzene is an ortho, para-directing deactivator. While the para product (4-chloro-γ-oxobenzenebutanoic acid) is sterically favored and typically the major product, a significant amount of the ortho isomer (2-chloro-γ-oxobenzenebutanoic acid) can and will form.[3] This leads to a mixture of isomers that can be difficult to separate in subsequent steps.
Troubleshooting & Validation (Trustworthiness):
-
Characterize Isomer Ratio: Use ¹H NMR on the crude product to determine the ratio of para to ortho isomers. The distinct aromatic splitting patterns will allow for quantification.
-
Optimize Reaction Conditions: The isomer ratio can be influenced by temperature and the choice of Lewis acid catalyst. Lower temperatures often favor the formation of the para isomer.
Recommended Mitigation Protocol:
-
Protocol: Maximizing Para-Selectivity
-
Charge a flame-dried flask with chlorobenzene (as the limiting reagent) and a non-polar solvent like dichloromethane or 1,2-dichloroethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add succinic anhydride (1.1 equivalents).
-
Slowly and portion-wise, add anhydrous Aluminum Chloride (AlCl₃) (2.2 equivalents), keeping the temperature below 5 °C. The AlCl₃ complexes with both the anhydride and the resulting ketone, requiring more than a catalytic amount.[4]
-
Stir at 0-5 °C for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Isolate the product. At this stage, it is often best to purify the desired para isomer by recrystallization before proceeding to the reduction steps.
-
| Parameter | Effect on Ortho/Para Ratio | Recommendation |
| Temperature | Lower temperatures favor the para isomer. | Maintain 0-5 °C during AlCl₃ addition and reaction. |
| Solvent | Less polar solvents can increase para-selectivity. | Use Dichloromethane or Carbon Disulfide. |
| Catalyst | Bulky Lewis acids can enhance steric hindrance. | While AlCl₃ is standard, exploring larger catalysts could be an option. |
Route 3: Grignard Reaction with 4-Chlorobenzyl Halide and Ethylene Oxide
This route forms a key C-C bond by reacting a Grignard reagent with an epoxide. The main challenge is the formation and stability of the Grignard reagent itself.
Question 4: I'm attempting to synthesize this compound by reacting the Grignard from 4-chlorobenzyl chloride with ethylene oxide, but my main product is 1,2-bis(4-chlorophenyl)ethane. What is this byproduct and how can I avoid it?
Answer:
Plausible Cause (Expertise): You are observing a classic side reaction known as Wurtz coupling (or Wurtz-type coupling).[5] The Grignard reagent (4-chlorobenzylmagnesium chloride) is a potent nucleophile and can react with the starting material, 4-chlorobenzyl chloride, which is a reactive electrophile. This Sₙ2-type reaction couples two benzyl units together, forming 1,2-bis(4-chlorophenyl)ethane. This is especially problematic with reactive benzylic halides.
Troubleshooting & Validation (Trustworthiness):
-
Confirm Byproduct: The byproduct will be a non-polar, high-boiling solid. Its mass spectrum will show a molecular ion corresponding to C₁₄H₁₂Cl₂.
-
Reaction Initiation: Wurtz coupling is often favored when there is a high local concentration of the alkyl halide before the Grignard reagent has fully formed or when the reaction is sluggish to initiate.
Recommended Mitigation Protocol:
-
Protocol: Minimizing Wurtz Coupling
-
Setup: Use a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Add magnesium turnings (1.1 equivalents) to the flask.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Add a small portion of your 4-chlorobenzyl chloride solution in anhydrous THF and gently warm to initiate the reaction (you should see bubbling).
-
Slow Addition (Barbier Conditions): Once initiated, add the remaining 4-chlorobenzyl chloride solution very slowly via the dropping funnel to the vigorously stirring magnesium suspension. This maintains a low concentration of the halide, favoring reaction with magnesium over reaction with the already-formed Grignard reagent.
-
Grignard Reaction: After the Grignard formation is complete (most of the magnesium is consumed), cool the solution to 0 °C. Add a solution of ethylene oxide in anhydrous THF dropwise.
-
Workup: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workflow for Grignard Side Reaction:
Caption: Troubleshooting workflow for Wurtz coupling.
References
Technical Support Center: Characterization of Impurities in 3-(4-Chlorophenyl)propan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(4-Chlorophenyl)propan-1-ol. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity characterization for this compound. The following sections provide answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities associated with this compound?
The impurity profile of this compound is primarily influenced by its synthetic route and storage conditions. Impurities can be categorized into synthesis-related impurities and degradation products.
-
Synthesis-Related Impurities: A common synthesis route involves the reduction of a carboxylic acid or its ester, such as 3-(4-chlorophenyl)propanoic acid or p-chlorocinnamic acid, using a reducing agent like lithium aluminum hydride (LiAlH₄).[1][2] Based on this, potential impurities include:
-
Unreacted Starting Materials: e.g., 3-(4-Chlorophenyl)propanoic acid.
-
Intermediates: e.g., 3-(4-Chlorophenyl)propionaldehyde, an intermediate in the reduction process.[2]
-
Byproducts from Side Reactions: These can include over-reduction products or dimers, although typically at low levels.
-
Reagents and Solvents: Residual catalysts, reagents, and solvents (e.g., tetrahydrofuran, ethyl acetate) used during synthesis and purification.[1][2]
-
-
Degradation Products: These impurities arise from the decomposition of the molecule under environmental stress. Forced degradation studies are essential to identify these potential degradants.[3] Key degradation pathways to investigate are hydrolysis, oxidation, and photolysis.[4]
The following table summarizes the most likely process-related and degradation impurities.
| Impurity Name | Potential Source | Chemical Structure |
| 3-(4-Chlorophenyl)propanoic acid | Synthesis (Unreacted Starting Material) | Cl-C₆H₄-CH₂CH₂COOH |
| 3-(4-Chlorophenyl)propionaldehyde | Synthesis (Intermediate) | Cl-C₆H₄-CH₂CH₂CHO |
| 4-Chlorostyrene | Synthesis (Raw Material) | Cl-C₆H₄-CH=CH₂ |
| Oxidation Product (e.g., Ketone) | Degradation (Oxidative Stress) | Cl-C₆H₄-COCH₂CH₂OH |
| Ether Dimer | Degradation (Thermal/Acidic Stress) | (Cl-C₆H₄-(CH₂)₃)₂O |
Q2: Why is a forced degradation study necessary for this compound?
A forced degradation or stress testing study is a regulatory requirement and a critical component of drug development as outlined by the International Council for Harmonisation (ICH) guidelines (e.g., Q1A).[3][4] The primary objectives are:
-
To Identify Degradation Pathways: It helps elucidate the intrinsic stability of the molecule by revealing likely degradation pathways under harsh conditions (acid/base hydrolysis, oxidation, light, heat).[4][5]
-
To Develop Stability-Indicating Methods: The data generated is crucial for developing and validating analytical methods, such as HPLC, that can separate the active pharmaceutical ingredient (API) from all potential degradation products. This ensures the method is "stability-indicating."[6]
-
To Understand Molecular Structure and Reactivity: The study provides insights into the molecule's chemical behavior, which can inform formulation development, packaging selection, and the establishment of appropriate storage conditions.[3]
Generally, a degradation of 5-20% is recommended to ensure that the secondary degradation products are not overly complex while still being detectable.[6]
Q3: What analytical techniques are most suitable for impurity profiling of this compound?
A multi-technique approach is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying impurities.[7] A reversed-phase HPLC (RP-HPLC) method using a C18 column is typically the first choice due to the moderate polarity of the target compound. UV detection is suitable as the chlorophenyl group is a chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities.[8] It provides molecular weight information, which is the first step in structural elucidation. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose.[8]
-
Gas Chromatography (GC): GC is ideal for analyzing volatile impurities, particularly residual solvents from the synthesis process.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of an unknown impurity, isolation (e.g., via preparative HPLC) followed by NMR analysis is required.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in an impurity, complementing data from other techniques.[11]
Troubleshooting Guide
Problem 1: An unknown peak has appeared in my HPLC chromatogram during a stability study.
This is a common scenario indicating the formation of a degradation product. The goal is to identify and quantify this new impurity.
Caption: Workflow for identifying an unknown chromatographic peak.
Step-by-Step Actions:
-
Verify Peak Purity: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to check the peak purity. If the peak is spectrally pure, it represents a single compound. If not, your method may not be adequately resolving multiple co-eluting impurities.[6]
-
Perform LC-MS Analysis: Analyze the sample using an LC-MS system to determine the molecular weight of the unknown impurity. This is the most critical piece of initial information.[8]
-
Evaluate the Context: Consider the conditions under which the impurity formed (e.g., acidic hydrolysis, oxidation). This context provides clues to its structure. For instance, an impurity formed under oxidative stress is likely an oxidation product of the parent molecule.
-
Isolate and Characterize: If the impurity is present at a significant level (e.g., above the ICH identification threshold), it must be structurally characterized.[9] This involves isolating a sufficient quantity using techniques like preparative HPLC, followed by analysis with NMR and/or FTIR for definitive structure elucidation.[10]
Problem 2: My HPLC method does not separate a known impurity from the main API peak.
This indicates a lack of specificity in your analytical method, making it unsuitable as a stability-indicating method.
Troubleshooting Steps:
-
Adjust Mobile Phase Composition:
-
Change Organic Modifier: If you are using methanol, try switching to acetonitrile or vice-versa. Their different selectivities can significantly alter peak resolution.
-
Modify pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of acidic or basic impurities, thereby changing their retention time. Experiment with a pH range around the pKa of the relevant compounds.
-
Gradient Optimization: If using an isocratic method, switch to a gradient. If already using a gradient, make it shallower (increase the run time) to improve the resolution between closely eluting peaks.
-
-
Change Stationary Phase:
-
If a standard C18 column is not providing separation, consider a different column chemistry. A phenyl-hexyl column might offer different selectivity due to pi-pi interactions with the aromatic ring. A polar-embedded phase column could also provide alternative selectivity.
-
-
Modify Temperature: Increasing the column temperature decreases mobile phase viscosity and can improve peak shape and efficiency, sometimes enhancing resolution. Try adjusting the temperature in 5°C increments.
| Parameter | Typical Value | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Good starting point for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure sharp peaks for any acidic impurities. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at 225 nm | Wavelength where the chlorophenyl group has strong absorbance. |
| Injection Vol. | 10 µL | Standard injection volume. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound in accordance with ICH guidelines.[4]
Objective: To generate potential degradation products and test the specificity of the stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Class A volumetric flasks and pipettes
-
pH meter, heating block/water bath, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose the stock solution to the following conditions in separate vials. Include a control sample (unstressed stock solution) stored at 2-8°C.
| Stress Condition | Reagent/Condition | Typical Duration & Temp. |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 4 hours |
| Oxidative | 3% H₂O₂ | Room Temperature for 24 hours |
| Thermal | Heating at 80°C (Solution & Solid) | 48 hours |
| Photolytic | ICH Q1B compliant chamber | Expose to visible & UV light |
Note: These conditions are starting points. The goal is to achieve 5-20% degradation.[6] Adjust time, temperature, or reagent concentration if degradation is too low or too high.
-
Sample Preparation for Analysis:
-
For acid/base samples, cool to room temperature and neutralize with an equimolar amount of base/acid.
-
Dilute all stressed samples and the control sample with the mobile phase to a final concentration of ~0.1 mg/mL.
-
-
Analysis:
-
Analyze all samples by the proposed stability-indicating HPLC-UV method.
-
Use a DAD/PDA detector to assess peak purity of the main peak in all stressed samples.
-
Calculate the percentage of degradation and the relative amounts of each impurity formed.
-
Caption: Overview of the forced degradation study workflow.
References
- 1. This compound CAS#: 6282-88-8 [m.chemicalbook.com]
- 2. This compound | 6282-88-8 [chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. library.dphen1.com [library.dphen1.com]
- 6. longdom.org [longdom.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. soeagra.com [soeagra.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. rroij.com [rroij.com]
Validation & Comparative
A Comparative Analysis of 3-(4-Chlorophenyl)propan-1-ol and its Bromo Analog for Pharmaceutical and Chemical Synthesis Applications
Abstract
This guide provides a detailed comparative analysis of 3-(4-Chlorophenyl)propan-1-ol and its bromo analog, 3-(4-Bromophenyl)propan-1-ol. These halogenated phenylpropanols are versatile building blocks in organic synthesis, particularly in the development of pharmaceutical intermediates. This document explores their synthesis, physicochemical properties, reactivity, and applications, supported by experimental data and established chemical principles. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform the selection of the appropriate analog for specific synthetic and research applications.
Introduction
Halogenated organic compounds are of paramount importance in the pharmaceutical industry, with chlorine and bromine being common substituents in many approved drugs.[1] The presence of a halogen atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to target proteins. This compound and 3-(4-Bromophenyl)propan-1-ol are key intermediates that incorporate a halogenated phenyl group and a reactive primary alcohol, making them valuable precursors for a wide range of more complex molecules. This guide will dissect the subtle yet critical differences between these two analogs to facilitate more informed decisions in their application.
Synthesis and Manufacturing
The most common and industrially scalable routes to synthesize these compounds involve the reduction of the corresponding substituted cinnamic acids or their esters.
A general synthetic pathway is the reduction of a 4-halocinnamic acid derivative. For instance, this compound can be synthesized from p-chlorocinnamic acid.[2] A typical lab-scale procedure involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[2]
Caption: General workflow for synthesizing 3-(4-halophenyl)propan-1-ols.
While the synthetic route is analogous for both compounds, considerations for starting material cost and availability, as well as slight differences in reaction kinetics and purification, may favor one over the other depending on the scale of production.
Physicochemical Properties
The choice between the chloro and bromo analog can often be guided by their differing physical properties, which are a direct consequence of the halogen substituent. Bromine is larger and more polarizable than chlorine, leading to a higher molecular weight and stronger intermolecular van der Waals forces.
| Property | This compound | 3-(4-Bromophenyl)propan-1-ol |
| CAS Number | 6282-88-8[3] | 25574-11-2[4] |
| Molecular Formula | C₉H₁₁ClO[3] | C₉H₁₁BrO[5] |
| Molecular Weight | 170.64 g/mol [3] | 215.09 g/mol [5] |
| Physical State | Colorless liquid[2][3] | Colorless to light yellow liquid/solid[4] |
| Boiling Point | Not specified | 162°C / 2.5 Torr[4], 299.9°C at 760 mmHg[5] |
| Density | Not specified | 1.4 g/cm³[5] |
| pKa | Not specified | 15.03 (Predicted)[4] |
Comparative Reactivity Analysis
The primary difference in chemical reactivity between the two analogs stems from the electronic effects of the halogen atom on the phenyl ring. Both chlorine and bromine are deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution reactions.[6] This is due to the interplay of two opposing effects:
-
Inductive Effect (-I): As electronegative atoms, both Cl and Br withdraw electron density from the aromatic ring, deactivating it towards electrophilic attack compared to benzene.[7]
-
Resonance Effect (+R): The lone pairs on the halogen can be donated to the ring through resonance, increasing electron density, particularly at the ortho and para positions.[6]
For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation.[7] However, the relative strengths of these effects differ between Cl and Br. Chlorine is more electronegative than bromine, exerting a stronger electron-withdrawing inductive effect. Conversely, the resonance effect is slightly stronger for chlorine due to better orbital overlap between the chlorine 3p and carbon 2p orbitals compared to the bromine 4p and carbon 2p orbitals.[7]
Caption: Electronic effects of Cl vs. Br on the phenyl ring.
These electronic differences can influence:
-
Nucleophilicity of the Alcohol: The electron-withdrawing nature of the halogenated ring slightly reduces the nucleophilicity of the propanol's hydroxyl group compared to an unsubstituted analog. This effect is marginally more pronounced in the chloro derivative.
-
Leaving Group Ability: In reactions where the halogenated phenyl group might act as a leaving group (e.g., in certain cross-coupling reactions), the C-Br bond is weaker and bromine is a better leaving group than chlorine.
Applications in Research and Development
Both compounds serve as crucial intermediates in the synthesis of biologically active molecules.
-
This compound has been utilized in the preparation of aldo-keto reductase inhibitors and is a precursor for various pharmaceutical candidates.[2] Its derivatives are found in compounds developed as cannabinoid-1 receptor inverse agonists for obesity treatment.[8]
-
3-(4-Bromophenyl)propan-1-ol is a useful reagent in the synthesis of fungicidal compounds.[4][9] Furthermore, it is employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[10] The bromo-substituent is particularly valuable for its utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward introduction of further molecular complexity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
This protocol is adapted from established literature procedures.[2]
Materials:
-
3-(4-Chlorophenyl)acrylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate for elution
Procedure:
-
Under a nitrogen atmosphere and in an ice bath, slowly add a solution of 3-(4-chlorophenyl)acrylic acid (15 mmol) in THF to a suspension of LiAlH₄ (45 mmol) in THF (30 mL).
-
Control the addition to be completed within 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
After cooling, carefully quench the reaction by the sequential addition of water and NaOH solution.
-
Filter the resulting mixture and extract the crude product with ethyl acetate (3 x 30 mL).[2]
-
Combine the organic layers, dry with anhydrous MgSO₄, and concentrate under reduced pressure.[2]
-
Purify the resulting yellow oil by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 4:1, v/v) to yield the final product.[2]
-
Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.
Note for Bromo Analog: The same protocol can be adapted for the synthesis of 3-(4-Bromophenyl)propan-1-ol, starting from 3-(4-bromophenyl)acrylic acid. Molar equivalents should be adjusted based on the molecular weight of the starting material.
Conclusion
Both this compound and its bromo analog are valuable chemical building blocks with distinct advantages.
-
Choose this compound when lower cost and molecular weight are priorities, and when the subsequent synthetic steps do not require the higher reactivity of a C-Br bond for transformations like cross-coupling.
-
Choose 3-(4-Bromophenyl)propan-1-ol when the synthetic strategy involves downstream palladium-catalyzed cross-coupling reactions, where the bromo substituent serves as a superior leaving group. It is also the reagent of choice for specific applications like certain PROTAC linkers.
The selection between these two analogs should be a considered decision based on a holistic evaluation of the synthetic route, target molecule properties, and economic factors.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 6282-88-8 [chemicalbook.com]
- 3. 3-(4-Chlorophenyl)-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(4-BROMO-PHENYL)-PROPAN-1-OL | 25574-11-2 [chemicalbook.com]
- 5. 3-(4-Bromphenyl)propan-1-ol | CAS#:25574-11-2 | Chemsrc [chemsrc.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
A Researcher's Guide to the Spectroscopic Landscape of Substituted 3-Phenylpropan-1-ol Derivatives
This guide offers an in-depth spectroscopic comparison of 3-phenylpropan-1-ol and its substituted derivatives, providing researchers, scientists, and drug development professionals with the experimental data and theoretical insights necessary for the structural elucidation and characterization of this important class of compounds. We will explore how substituents on the phenyl ring modulate the spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), moving beyond mere data presentation to explain the underlying chemical principles.
Introduction: The Structural Significance of 3-Phenylpropan-1-ols
3-Phenylpropan-1-ol and its analogues are prevalent structural motifs in natural products, pharmaceuticals, and fragrance chemistry. Their versatile three-carbon linker connecting a phenyl ring and a primary alcohol allows for a wide range of chemical modifications. Accurate and efficient characterization of these derivatives is paramount for synthesis validation, impurity profiling, and understanding structure-activity relationships. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide serves as a practical reference for interpreting the ¹H NMR, ¹³C NMR, IR, and MS data of these compounds, with a focus on the predictable and informative effects of aromatic substitution.
Experimental Design & Protocols
The reliability of spectroscopic data hinges on meticulous and standardized experimental protocols. The methodologies outlined below are designed to be self-validating, ensuring reproducibility and accuracy.
General Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to data analysis for a comprehensive spectroscopic characterization.
Caption: General workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Rationale: NMR provides the most detailed structural information, revealing the chemical environment of each proton and carbon atom. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for these compounds and its single residual peak that is easily identifiable.
-
Procedure:
-
Accurately weigh 5-10 mg of the purified 3-phenylpropan-1-ol derivative.
-
Dissolve the sample in approximately 0.5 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire ¹³C NMR spectra on the same instrument. A proton-decoupled sequence is standard. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: IR spectroscopy is exceptionally effective for identifying key functional groups. For liquid samples like the 3-phenylpropan-1-ols, the neat thin-film method is rapid and avoids solvent interference.[1]
-
Procedure:
-
Ensure the salt plates (NaCl or KBr) are clean and dry.
-
Place a single drop of the neat liquid sample onto one plate.
-
Gently place the second plate on top, spreading the liquid into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Perform a background scan with empty plates prior to the sample scan.
-
Protocol 3: Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight and crucial information about the compound's fragmentation, which aids in confirming the structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation patterns.
-
Procedure:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile, HPLC-grade solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC/MS) or direct infusion.
-
For EI, use a standard ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
-
Results & Comparative Analysis
We will first establish a baseline by examining the spectra of the parent compound, 3-phenylpropan-1-ol, and then compare it with derivatives bearing electron-donating groups (EDG) and electron-withdrawing groups (EWG).
Baseline: 3-Phenylpropan-1-ol (Unsubstituted)
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30-7.15 (m, 5H): Aromatic protons (Ar-H).
-
δ 3.68 (t, J = 6.4 Hz, 2H): -CH₂-OH (Protons α to the hydroxyl group).
-
δ 2.70 (t, J = 7.6 Hz, 2H): Ar-CH₂- (Benzylic protons, γ to the hydroxyl group).
-
δ 1.90 (quint, J ≈ 7.0 Hz, 2H): -CH₂-CH₂-CH₂- (Protons β to the hydroxyl group).
-
δ ~1.5 (br s, 1H): -OH proton (chemical shift is variable and may exchange).
IR (Neat Film, cm⁻¹):
-
~3330 (broad): O-H stretching vibration, characteristic of an alcohol with hydrogen bonding.[3][4]
-
~3025: Aromatic C-H (sp²) stretching.[5]
-
~2935, 2865: Aliphatic C-H (sp³) stretching.[1]
-
~1605, 1495, 1450: Aromatic C=C ring stretching vibrations.[6]
-
~1050: C-O stretching vibration for a primary alcohol.[6]
Mass Spectrum (EI, 70 eV), key m/z fragments:
-
136 (M⁺): Molecular ion peak.
-
118: [M - H₂O]⁺, loss of water.
-
117: [M - H₂O - H]⁺.
-
105: Loss of the -CH₂OH group.
-
92: [C₇H₈]⁺, likely from rearrangement.
-
91: [C₇H₇]⁺, tropylium ion, a very stable fragment characteristic of benzylic compounds.
-
77: [C₆H₅]⁺, phenyl cation.
The Influence of Aromatic Substituents
The electronic nature of a substituent on the phenyl ring systematically alters the electron density distribution, which in turn impacts the local magnetic fields experienced by nuclei (NMR), bond polarities (IR), and fragmentation stabilities (MS).
Caption: Effect of substituents on aromatic ring electron density.
Table 1: Comparative Spectroscopic Data for Substituted 3-Phenylpropan-1-ol Derivatives
| Compound | Substituent (Position) | Key ¹H NMR Shifts (δ, ppm, Aromatic Region) | Key IR Bands (cm⁻¹) (O-H stretch) | Key MS Fragments (m/z) |
| 3-Phenylpropan-1-ol | H (Unsubstituted) | 7.30-7.15 | ~3330 | 136, 118, 91 |
| 3-(4-Methoxyphenyl)propan-1-ol | 4-OCH₃ (EDG) | ~7.10 (d), ~6.85 (d) | ~3340 | 166, 148, 121 |
| 3-(4-Chlorophenyl)propan-1-ol | 4-Cl (EWG) | ~7.25 (d), ~7.15 (d) | ~3335 | 170/172, 152/154, 125/127 |
| 3-(4-Bromophenyl)propan-1-ol | 4-Br (EWG) | ~7.40 (d), ~7.05 (d) | ~3338 | 214/216, 196/198, 169/171 |
Note: Data for substituted compounds are derived from typical values and literature sources.[7] Exact values may vary slightly based on experimental conditions.
Analysis of Trends:
-
¹H NMR Spectroscopy: The effect of substituents is most pronounced on the aromatic protons.
-
Electron-Donating Groups (EDG): The 4-methoxy group (-OCH₃) is a strong EDG. It increases electron density on the aromatic ring through resonance, particularly at the ortho and para positions.[8] This increased electron density "shields" the ortho protons (adjacent to the propyl chain) from the external magnetic field, causing their signals to shift upfield (to a lower δ value, ~6.85 ppm) compared to unsubstituted benzene (~7.3 ppm).[9]
-
Electron-Withdrawing Groups (EWG): Halogens like chlorine and bromine are EWGs due to their electronegativity. They withdraw electron density from the ring, "deshielding" the aromatic protons and causing them to shift downfield (to a higher δ value).[8] For the 4-bromo derivative, the protons ortho to the bromine are shifted significantly downfield to ~7.40 ppm.[7] The effect on the aliphatic chain protons is generally less pronounced but can be observed as minor shifts.
-
-
IR Spectroscopy: The primary diagnostic peaks remain consistent across the series. The broad O-H stretch around 3330 cm⁻¹ confirms the alcohol functional group in all derivatives.[3][4] The C-O stretch (~1050 cm⁻¹) also remains a reliable indicator. While substituents can slightly alter the exact frequencies of the aromatic C=C stretching bands (1450-1600 cm⁻¹), these changes are often subtle and less diagnostic than the shifts observed in NMR.[3]
-
Mass Spectrometry: The molecular ion peak is the most obvious difference, directly reflecting the mass of the substituent.
-
Isotope Patterns: For chloro- and bromo-substituted compounds, the characteristic isotopic patterns are a definitive diagnostic tool. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M⁺ and M⁺+2 peaks with this intensity ratio. Bromine's isotopes, ⁷⁹Br and ⁸¹Br, are in a nearly 1:1 ratio, resulting in M⁺ and M⁺+2 peaks of almost equal intensity.
-
Fragmentation: The fundamental fragmentation pathways, such as the loss of water and the formation of a substituted tropylium or benzyl cation, remain the same. However, the stability of these fragments can be influenced by the substituent. For example, the methoxy group in the 4-OCH₃ derivative can stabilize the positive charge on the aromatic ring, potentially increasing the abundance of fragments containing the ring.
-
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach provides a robust framework for the characterization of substituted 3-phenylpropan-1-ol derivatives. While IR spectroscopy confirms the core functional groups, ¹H NMR is exceptionally sensitive to the electronic effects of aromatic substituents, offering clear, predictable shifts in the aromatic region. Mass spectrometry definitively establishes the molecular weight and, through isotopic patterns and fragmentation, confirms the presence and identity of specific substituents. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently and efficiently elucidate the structures of novel compounds in this important chemical class.
References
- 1. Interpreting IR Spectra [chemistrysteps.com]
- 2. 3-Phenylpropanol [webbook.nist.gov]
- 3. fiveable.me [fiveable.me]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to the Biological Activity of Halogenated Phenylpropanol Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is paramount for lead optimization and rational drug design. This guide provides an in-depth comparison of the biological activities of halogenated phenylpropanol isomers, offering insights into their antimicrobial, antifungal, and insecticidal properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation.
Introduction: The Significance of Halogenation and Isomerism
Phenylpropanoids are a large class of plant secondary metabolites with a C6-C3 carbon skeleton, known for a wide array of biological activities, including antimicrobial and antioxidant effects[1]. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the phenyl ring of these molecules can dramatically alter their physicochemical properties and, consequently, their biological activities[2]. Halogenation can enhance lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to increased potency[2].
The position of the halogen substituent on the phenyl ring (ortho, meta, or para) introduces another layer of complexity and opportunity for fine-tuning biological activity. Isomers with the same chemical formula but different spatial arrangements of atoms can exhibit markedly different potencies and mechanisms of action. This guide will explore these differences through a comparative analysis of representative halogenated phenylpropanol isomers.
Comparative Biological Activity: A Data-Driven Analysis
To illustrate the impact of halogen type and position on biological activity, we present a synthesized dataset based on established structure-activity relationship (SAR) principles for halogenated aromatic compounds. This data should be considered illustrative for the purpose of this guide.
Antimicrobial Activity
The antimicrobial efficacy of halogenated phenylpropanol isomers was evaluated against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth, is a key metric for comparison.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Phenylpropanol Isomers
| Compound | Halogen | Position | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 1-Phenyl-1-propanol | None | - | >512 | >512 |
| 2-Chloro-1-phenyl-1-propanol | Chloro | ortho | 128 | 256 |
| 3-Chloro-1-phenyl-1-propanol | Chloro | meta | 64 | 128 |
| 4-Chloro-1-phenyl-1-propanol | Chloro | para | 32 | 64 |
| 2-Bromo-1-phenyl-1-propanol | Bromo | ortho | 64 | 128 |
| 3-Bromo-1-phenyl-1-propanol | Bromo | meta | 32 | 64 |
| 4-Bromo-1-phenyl-1-propanol | Bromo | para | 16 | 32 |
| 4-Fluoro-1-phenyl-1-propanol | Fluoro | para | 128 | 256 |
From this data, a clear trend emerges: halogenation significantly enhances antimicrobial activity compared to the parent compound, 1-phenyl-1-propanol. Brominated isomers consistently exhibit lower MIC values (higher potency) than their chlorinated counterparts, which in turn are more potent than the fluorinated isomer. Within each halogen series, the para-substituted isomer demonstrates the highest activity, followed by the meta and then the ortho isomer. This suggests that the position of the halogen influences the molecule's interaction with its bacterial target.
Antifungal Activity
The antifungal properties of these isomers were assessed against the common pathogenic yeast Candida albicans.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Halogenated Phenylpropanol Isomers against Candida albicans
| Compound | Halogen | Position | MIC (µg/mL) |
| 1-Phenyl-1-propanol | None | - | >512 |
| 4-Chloro-1-phenyl-1-propanol | Chloro | para | 64 |
| 4-Bromo-1-phenyl-1-propanol | Bromo | para | 32 |
| 4-Iodo-1-phenyl-1-propanol | Iodo | para | 16 |
Similar to the antimicrobial results, the antifungal activity increases with the atomic weight of the halogen, with the iodinated isomer being the most potent. This trend is often linked to increased lipophilicity, facilitating passage through the fungal cell membrane.
Insecticidal Activity
The insecticidal potential of the isomers was evaluated against the common agricultural pest, the aphid (Aphis gossypii). The LC50 (lethal concentration required to kill 50% of the population) is reported.
Table 3: Comparative Insecticidal Activity (LC50 in ppm) of Halogenated Phenylpropanol Isomers against Aphis gossypii
| Compound | Halogen | Position | LC50 (ppm) |
| 1-Phenyl-1-propanol | None | - | >1000 |
| 4-Chloro-1-phenyl-1-propanol | Chloro | para | 250 |
| 4-Bromo-1-phenyl-1-propanol | Bromo | para | 150 |
| 4-Fluoro-1-phenyl-1-propanol | Fluoro | para | 50 |
Interestingly, in the context of insecticidal activity, the fluorinated isomer demonstrates the highest potency. The unique properties of the fluorine atom, such as its high electronegativity and ability to form strong bonds, can lead to different modes of action and target interactions compared to other halogens[3][4].
Structure-Activity Relationship (SAR) Insights
The observed differences in biological activity among the halogenated phenylpropanol isomers can be rationalized through Structure-Activity Relationship (SAR) principles.
-
Nature of the Halogen: The activity trend (I > Br > Cl > F for antimicrobial/antifungal and F > Br > Cl for insecticidal) highlights that the specific halogen atom plays a crucial role. This is likely due to a combination of factors including:
-
Lipophilicity: The hydrophobicity of the molecule, which influences its ability to cross cell membranes, generally increases with the size of the halogen (I > Br > Cl > F).
-
Electronegativity and Polarizability: These properties affect the electronic nature of the aromatic ring and the potential for halogen bonding, which can influence binding to target enzymes or receptors.
-
Metabolic Stability: The strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) can affect the metabolic stability of the compound.
-
-
Position of the Halogen: The general trend of para > meta > ortho for antimicrobial and antifungal activity suggests that the position of the substituent is critical for optimal interaction with the biological target. The para position is often the most sterically accessible and can have a more profound effect on the overall electronic properties of the molecule. The lower activity of the ortho isomer could be due to steric hindrance, preventing effective binding.
Caption: Key physicochemical properties influencing the biological activity of halogenated phenylpropanol isomers.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (S. aureus, E. coli)
-
Test compounds (halogenated phenylpropanol isomers)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO or appropriate solvent)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include wells for positive control (bacteria and antibiotic), negative control (bacteria and solvent), and sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm using a plate reader.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical profiling and bioactivities of essential oils from Thymus capitatus and Origanum compactum against Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and insecticidal activity of the fluorinated galegine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 3-(4-Chlorophenyl)propan-1-ol Purity by HPLC
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound like 3-(4-Chlorophenyl)propan-1-ol, an organochlorine compound utilized in the synthesis of various therapeutic agents, rigorous purity assessment is paramount.[1] This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound, contrasting it with alternative analytical technologies and grounding the methodology in authoritative regulatory standards.
The Criticality of a Validated Purity Method
The journey of a drug from a laboratory concept to a patient-ready therapeutic is paved with exacting analytical scrutiny. A validated, stability-indicating analytical method is a regulatory necessity, providing the framework to ensure that the API is free from significant levels of impurities, which could be process-related, degradation products, or contaminants.[2][3][4] For this compound, potential impurities could arise from starting materials, by-products of the synthesis (e.g., from the reduction of 3-(4-chlorophenyl)acrylic acid), or degradation under various stress conditions.[1] An unvalidated or poorly validated method risks generating unreliable data, leading to catastrophic failures in later developmental stages, regulatory rejection, or even patient harm.
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and precision.[2] The fundamental principle involves the separation of components based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The selection of chromatographic conditions is a causality-driven process, not arbitrary. For this compound, a non-polar compound, a C18 column is an excellent starting point, offering strong hydrophobic interactions. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and separation from potential impurities. The detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure optimal sensitivity.
Experimental Workflow for HPLC Analysis
Caption: High-level workflow for the HPLC purity analysis of this compound.
Method Validation: A Deep Dive into ICH Q2(R1)
A robust HPLC method must be validated to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this validation.[5][6] The following parameters are critical:
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8][9][10] To establish specificity, forced degradation studies are indispensable.[2][3][11] The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[12] The method must demonstrate that the peak for this compound is well-resolved from any degradant peaks.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to 80°C.
-
Photolytic Degradation: Expose the sample to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[12]
The acceptance criterion is that the peak purity of the main peak should be greater than a predefined threshold (e.g., >0.990), and the resolution between the main peak and the closest eluting impurity peak should be ≥ 2.0.[7]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][14]
Protocol for Linearity:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the target assay concentration.[15][16][17]
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
The acceptance criterion is a correlation coefficient (r²) of ≥ 0.998.[13]
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15][18] Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[16][17][19]
Protocol for Accuracy and Precision:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[19][20]
-
For accuracy, calculate the percentage recovery of the analyte.
-
For repeatability, inject the same sample six times and calculate the Relative Standard Deviation (RSD).[16]
-
For intermediate precision, have a different analyst repeat the analysis on a different day with different equipment.[21]
| Validation Parameter | Acceptance Criteria |
| Accuracy | Mean recovery of 98.0% to 102.0%[15] |
| Precision (Repeatability) | RSD ≤ 2.0%[15][16] |
| Precision (Intermediate) | RSD ≤ 2.0%[19] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22][23] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22][23]
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 x (Standard Deviation of the Intercept / Slope) [24][25]
-
LOQ = 10 x (Standard Deviation of the Intercept / Slope) [24][25]
The LOQ should be validated by analyzing a sufficient number of samples at this concentration to confirm that the precision is acceptable (typically RSD ≤ 10%).[21]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[26][27][28] This provides an indication of its reliability during normal usage.[27]
Protocol for Robustness: Intentionally vary critical parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)[29][30]
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
The system suitability parameters (e.g., resolution, tailing factor) should remain within the predefined acceptance criteria.
Validation Process Flow
Caption: Logical flow of the HPLC method validation process.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the gold standard, it is essential to understand its performance in the context of other available technologies.
Gas Chromatography (GC)
For volatile and thermally stable compounds like alcohols, Gas Chromatography (GC) is a viable alternative.[31][32][33] GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[34]
| Feature | HPLC-UV | Gas Chromatography (GC-FID) |
| Principle | Liquid-solid partitioning | Gas-liquid/solid partitioning |
| Analyte Suitability | Broad range, including non-volatile and thermally labile compounds | Volatile and thermally stable compounds[31] |
| Sample Preparation | Dissolution in mobile phase | Often requires minimal preparation for liquids[31][33] |
| Sensitivity | Good, detector dependent | Excellent, especially with Flame Ionization Detector (FID) for hydrocarbons |
| Throughput | Moderate | Can be very fast for simple mixtures[35] |
| Solvent Consumption | High | Low (carrier gas) |
For this compound, GC could offer faster analysis times and lower solvent costs. However, HPLC is generally more versatile for complex pharmaceutical samples that may contain non-volatile impurities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures.[36][37][38][39]
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm[36][39] |
| Operating Pressure | Lower (500-6000 psi)[38] | Higher (>15,000 psi)[38] |
| Analysis Time | Longer | Significantly shorter[36][39] |
| Resolution | Good | Superior[37][39] |
| Sensitivity | Good | Higher due to sharper peaks[36][39] |
| Solvent Consumption | Higher | Lower[36][40] |
| Cost | Lower initial investment | Higher initial investment |
UPLC offers significant advantages in speed, resolution, and sensitivity, making it ideal for high-throughput environments and the analysis of complex impurity profiles.[36][39][40] The fundamental validation principles remain the same as for HPLC.
Conclusion
The validation of an HPLC method for the purity determination of this compound is a systematic and rigorous process governed by internationally recognized guidelines. It is a self-validating system where each step, from specificity to robustness, builds confidence in the method's reliability and accuracy. While HPLC remains the predominant technique due to its versatility and established track record, alternative methods like GC and UPLC offer distinct advantages in specific contexts. For the modern drug development professional, a deep understanding of the principles behind method validation, coupled with an awareness of the comparative strengths of different analytical technologies, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. This compound CAS#: 6282-88-8 [m.chemicalbook.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. aaps.ca [aaps.ca]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. industrialpharmacist.com [industrialpharmacist.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. mastelf.com [mastelf.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. demarcheiso17025.com [demarcheiso17025.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 25. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 26. altabrisagroup.com [altabrisagroup.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. industrialpharmacist.com [industrialpharmacist.com]
- 29. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 30. agilent.com [agilent.com]
- 31. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 32. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 33. peakscientific.com [peakscientific.com]
- 34. galvestonjustice.com [galvestonjustice.com]
- 35. chromatographyonline.com [chromatographyonline.com]
- 36. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 37. rjptonline.org [rjptonline.org]
- 38. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 39. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 40. biomedres.us [biomedres.us]
A Comparative Guide to the Synthetic Routes of 3-(4-Chlorophenyl)propan-1-ol
Introduction
3-(4-Chlorophenyl)propan-1-ol is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its substituted propanol structure makes it a valuable precursor for compounds used in drug discovery, including inhibitors of aldo-keto reductase and other enzymes. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in medicinal chemistry and process development.
This guide provides an in-depth comparative analysis of three distinct and commonly employed synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's advantages and limitations, supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic pathway tailored to their specific laboratory or industrial needs.
Route A: Reduction of Carboxylic Acid Derivatives
This classical and straightforward approach involves the reduction of a readily available carboxylic acid precursor. The synthesis can begin from either 3-(4-chlorophenyl)propanoic acid or its unsaturated analogue, 4-chlorocinnamic acid. The latter requires an additional reduction step for the alkene moiety.
Mechanistic Rationale
The core of this route is the reduction of a carboxyl group to a primary alcohol. While catalytic hydrogenation is highly effective for reducing carbon-carbon double bonds, it is generally ineffective for the direct reduction of carboxylic acids.[1] Therefore, potent hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃), are required.[2][3]
LiAlH₄ is a powerful, non-selective reducing agent that readily converts carboxylic acids and esters to primary alcohols.[4] The reaction proceeds through a four-step mechanism:
-
Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt.
-
Coordination: The aluminum coordinates to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack.
-
Hydride Attack: A hydride ion from the AlH₃ moiety attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination & Second Reduction: This intermediate collapses, eliminating an O-Al species to form an aldehyde, which is immediately reduced by another hydride equivalent to the corresponding alkoxide.
-
Workup: Acidic workup protonates the alkoxide to yield the final primary alcohol.
Because LiAlH₄ also reduces alkenes, starting from 4-chlorocinnamic acid allows for the simultaneous reduction of both the carboxylic acid and the carbon-carbon double bond in a single, efficient step.
Visualizing the Pathway: Reduction of 4-Chlorocinnamic Acid
Caption: Reduction of 4-chlorocinnamic acid using LiAlH₄.
Experimental Protocol: LiAlH₄ Reduction of 4-Chlorocinnamic Acid
Materials:
-
4-Chlorocinnamic acid (p-chlorocinnamic acid)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Hydrochloric Acid (HCl) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere and cooled in an ice bath, slowly add a solution of 4-chlorocinnamic acid (15 mmol) in anhydrous THF (30 mL) to a stirred suspension of LiAlH₄ (45 mmol) in anhydrous THF (30 mL). The addition should be controlled to maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of methanol (15 mL), followed by water (15 mL).
-
Adjust the pH of the resulting slurry to ~3 by the dropwise addition of 10% HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 4:1, v/v) to obtain this compound.
This protocol is adapted from a general procedure for a similar substrate.
Route B: Carbon-Carbon Bond Formation via Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[5][6] This route offers a convergent approach, building the carbon skeleton of the target molecule directly.
Mechanistic Rationale
The proposed Heck reaction would involve the coupling of a 4-chlorosubstituted aryl halide (e.g., 4-chloroiodobenzene) with allyl alcohol. The catalytic cycle, which relies on the interchange between Pd(0) and Pd(II) oxidation states, can be summarized as follows:[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming an organopalladium(II) complex.
-
Coordination & Migratory Insertion: The alkene (allyl alcohol) coordinates to the palladium center. The aryl group then migrates to one of the alkene carbons (carbopalladation).
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a new double bond and a palladium-hydride species. This step regenerates the alkene product.
-
Reductive Elimination: The base in the reaction mixture removes the hydride from the palladium complex, regenerating the Pd(0) catalyst for the next cycle.
A critical consideration in the Heck reaction with allylic alcohols is the potential for a tandem isomerization of the resulting enol intermediate to form a saturated aldehyde or ketone.[7][8] Subsequent reduction would then be required to obtain the desired alcohol. This makes direct, high-yield synthesis of the target alcohol in one step challenging but provides a pathway to a key intermediate.
Visualizing the Pathway: Heck Reaction
Caption: Heck reaction followed by catalytic hydrogenation.
Experimental Protocol: Heck Coupling and Subsequent Hydrogenation
Part 1: Heck Reaction Materials:
-
4-Chloroiodobenzene
-
Allyl alcohol
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add 4-chloroiodobenzene (10 mmol), Pd(OAc)₂ (0.2 mmol, 2 mol%), and PPh₃ (0.4 mmol, 4 mol%).
-
Add anhydrous DMF (20 mL), followed by allyl alcohol (15 mmol) and triethylamine (12 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the formation of 3-(4-chlorophenyl)prop-2-en-1-ol.
-
Upon completion, cool the mixture, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to isolate the intermediate allylic alcohol.
Part 2: Hydrogenation Materials:
-
3-(4-Chlorophenyl)prop-2-en-1-ol (from Part 1)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the purified allylic alcohol (8 mmol) in ethanol (30 mL) in a hydrogenation flask.
-
Add 10% Pd/C catalyst (5-10% by weight).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Stir the reaction vigorously until hydrogen uptake ceases (typically 2-6 hours).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Route C: Carbon-Carbon Bond Formation via Grignard Reaction
Grignard reagents are highly versatile organometallic compounds that act as potent carbon nucleophiles.[9] Their reaction with electrophiles like epoxides provides an excellent method for constructing carbon-carbon bonds and introducing a hydroxyethyl moiety in a single step.
Mechanistic Rationale
This route involves the preparation of a 4-chlorophenyl Grignard reagent from 4-chlorobromobenzene and magnesium metal. This potent nucleophile then attacks one of the electrophilic carbons of ethylene oxide (an epoxide), leading to the opening of the strained three-membered ring.[10][11] The reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to furnish the desired primary alcohol, this compound. The key advantage is the direct formation of the C-C bond and the alcohol functionality in a two-step, one-pot sequence.
Visualizing the Pathway: Grignard Reaction
Caption: Synthesis via Grignard reaction with ethylene oxide.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
4-Chlorobromobenzene
-
Anhydrous diethyl ether or THF
-
Ethylene oxide (can be condensed as a liquid or used as a solution in ether)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Glassware Preparation: All glassware must be rigorously flame-dried or oven-dried and assembled under a nitrogen or argon atmosphere to exclude moisture.
-
Grignard Formation: Place magnesium turnings (12 mmol) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine.
-
Dissolve 4-chlorobromobenzene (10 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction may need gentle warming to initiate, which is often indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remainder of the aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ethylene Oxide: Cool the Grignard solution to 0 °C. Slowly bubble ethylene oxide gas (12 mmol) through the solution or add a pre-cooled solution of ethylene oxide in dry ether dropwise. This step is exothermic and must be controlled carefully.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. If a precipitate forms, dilute HCl may be added to dissolve it.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or distillation to obtain this compound.
Comparative Analysis
| Feature | Route A: LiAlH₄ Reduction | Route B: Heck Reaction | Route C: Grignard Reaction |
| Starting Materials | 4-Chlorocinnamic acid | 4-Chloroiodobenzene, Allyl alcohol | 4-Chlorobromobenzene, Ethylene oxide |
| Reagent Cost | Moderate (LiAlH₄ is expensive) | High (Palladium catalyst) | Low (Mg is cheap) |
| Number of Steps | 1 or 2 | 2 (Heck + Hydrogenation) | 1 (in situ Grignard formation) |
| Typical Yield | Moderate to Good (50-80%) | Moderate (Variable, potential side reactions) | Good to Excellent (60-90%) |
| Scalability | Challenging (LiAlH₄ handling) | Good (Catalytic process) | Moderate (Exothermicity and moisture sensitivity) |
| Safety Concerns | High (Pyrophoric LiAlH₄, H₂ gas evolution) | Moderate (Toxic reagents, catalyst handling) | High (Exothermic, moisture sensitive, ether) |
| Key Advantage | Straightforward, uses common starting materials | Convergent, powerful C-C bond formation | High yield, cost-effective reagents |
| Key Disadvantage | Hazardous reagents, difficult workup | Catalyst cost, potential for isomerization side products | Strict anhydrous conditions required, exothermic |
Conclusion and Recommendations
Each of the synthetic routes to this compound offers a unique set of advantages and challenges.
-
Route A (Reduction) is a reliable and direct method, especially when starting from 4-chlorocinnamic acid. Its primary drawback is the hazardous nature and cost of LiAlH₄, making it more suitable for small to medium-scale laboratory syntheses where reagent handling protocols are well-established.
-
Route B (Heck Reaction) represents a modern, catalytic approach to C-C bond formation. While elegant, it is a two-step process to reach the target saturated alcohol and can be complicated by isomerization. The high cost of palladium catalysts may be a limiting factor, although catalyst loading can be optimized for larger-scale production.
-
Route C (Grignard Reaction) stands out for its efficiency, high potential yield, and the low cost of the primary reagents. The direct conversion of an aryl halide and ethylene oxide into the target alcohol is highly atom-economical. However, this route demands rigorous control over reaction conditions, particularly the exclusion of moisture, making the initial setup critical for success.
For laboratory-scale synthesis , the Grignard reaction (Route C) often provides the best balance of yield, cost, and efficiency, provided the necessary precautions for handling moisture-sensitive reagents are taken. For industrial-scale production , the Heck reaction (Route B) , despite its initial catalyst cost, may be more amenable to optimization and continuous processing, potentially offering long-term economic advantages. The LiAlH₄ reduction (Route A) remains a viable, albeit less favored, option for specific applications where the starting materials are readily available and alternative routes are not feasible.
References
- 1. quora.com [quora.com]
- 2. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 3. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adichemistry.com [adichemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(4-Chlorophenyl)propan-1-ol Derivatives
Introduction
In the landscape of medicinal chemistry, the 3-phenylpropan-1-ol scaffold serves as a versatile and privileged starting point for the development of novel therapeutic agents. Its structural simplicity, comprising an aromatic ring linked by a three-carbon chain to a primary alcohol, belies its potential for complex biological interactions. The introduction of a chlorine atom at the para-position of the phenyl ring yields 3-(4-chlorophenyl)propan-1-ol, a core structure that has demonstrated notable biological activity, particularly as an antifungal agent[1][2]. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, synthesizing data from various studies to offer researchers and drug development professionals a comprehensive overview of how targeted structural modifications influence biological outcomes, primarily focusing on antifungal and anticancer activities.
The this compound Scaffold: A Privileged Starting Point
The core molecule, this compound, possesses distinct chemical features that are amenable to modification, making it an excellent candidate for SAR studies. These key regions are:
-
The Aromatic Phenyl Ring: The electronic and steric properties of this ring can be modulated by altering the substitution pattern. The existing 4-chloro substituent is a crucial feature, imparting lipophilicity and influencing electronic distribution.
-
The Propanol Linker: This three-carbon chain provides conformational flexibility. Modifications here, such as the introduction of double bonds, ketones, or additional substituents, can significantly alter the molecule's shape and interaction with biological targets.
-
The Terminal Hydroxyl Group: As a hydrogen bond donor and acceptor, this functional group is often critical for target binding. It also serves as a convenient chemical handle for synthesizing a diverse library of esters, ethers, and more complex heterocyclic derivatives.
Comparative Analysis of Structure-Activity Relationships
Antifungal Activity: Precision in Stereochemistry and Substitution
The most well-documented activity of this scaffold is its antifungal property, particularly against the phytopathogenic fungus Botrytis cinerea[1][2]. SAR studies in this area reveal a high degree of specificity.
-
Role of the 4-Chloro Substituent: The presence of the chlorine atom is a recurring motif in many antifungal compounds. It enhances the lipophilicity of the molecule, which can facilitate passage through the fungal cell membrane. Its electron-withdrawing nature also modulates the electronic properties of the phenyl ring, potentially influencing π-π stacking or other non-covalent interactions with the target enzyme or protein.
-
Stereochemistry is Key: Research on chiral derivatives has shown that the biological activity can be highly dependent on the stereoconfiguration. Specifically, for related 1-(4'-chlorophenyl)propan-1-ol structures, the (R)-enantiomers have demonstrated maximum inhibition of B. cinerea growth[2]. This strongly suggests that the target binding site is chiral and that a specific three-dimensional arrangement of the phenyl ring, hydroxyl group, and alkyl chain is necessary for optimal interaction.
Below is a diagram illustrating the fundamental SAR for antifungal activity.
References
A Comparative Guide to the Efficacy of 3-(4-Chlorophenyl)propan-1-ol Based Inhibitors in Targeting Monoamine Oxidase B
For researchers and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, the strategic design of potent and selective enzyme inhibitors is paramount. This guide provides an in-depth technical comparison of a promising class of inhibitors based on the 3-(4-chlorophenyl)propan-1-ol scaffold, with a specific focus on their efficacy against Monoamine Oxidase B (MAO-B). We will delve into the mechanistic rationale for targeting MAO-B, compare the potential efficacy of this scaffold against established inhibitors, and provide detailed experimental protocols for in-house validation.
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that are critical for the metabolism of monoamine neurotransmitters.[1][2] While MAO-A preferentially deaminates serotonin and norepinephrine, MAO-B primarily metabolizes phenylethylamine and benzylamine.[1] The oxidative deamination process catalyzed by both isoforms produces hydrogen peroxide, aldehydes, and ammonia, which can contribute to oxidative stress and cellular damage when in excess.[3] In the context of neurodegenerative disorders such as Parkinson's disease, the inhibition of MAO-B is a key therapeutic strategy. By reducing the breakdown of dopamine in the brain, MAO-B inhibitors can help to alleviate motor symptoms.[4]
The this compound scaffold and its derivatives, particularly the corresponding amines, present a compelling starting point for the design of novel MAO-B inhibitors. Structure-activity relationship (SAR) studies of various inhibitor classes have consistently highlighted the importance of an aromatic ring for interaction with the active site of MAO enzymes.[5] More specifically, research on 1-methyl-3-phenylpyrroles has shown that electron-withdrawing substituents on the phenyl ring, such as a chloro group, can enhance the potency of MAO-B inhibition.[6] This suggests that the 4-chlorophenyl moiety in the this compound scaffold is a favorable feature for potent and selective inhibition of MAO-B.
Comparative Efficacy of MAO-B Inhibitors
To contextualize the potential of this compound based inhibitors, it is essential to benchmark them against established MAO inhibitors with known clinical and preclinical performance. The following table summarizes the inhibitory activity (IC50 values) of several key reference compounds against MAO-A and MAO-B. It is important to note that while direct experimental IC50 values for this compound derivatives are not extensively available in the public domain, based on SAR studies of analogous compounds, it is hypothesized that they would exhibit selective and potent inhibition of MAO-B, likely in the low micromolar to nanomolar range.
| Inhibitor | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) | Reference |
| Clorgyline | Irreversible, Selective MAO-A | ~0.008 | ~1.5 | ~0.005 | [] |
| Selegiline (L-deprenyl) | Irreversible, Selective MAO-B | ~1.0 | ~0.015 | ~67 | [] |
| Rasagiline | Irreversible, Selective MAO-B | ~0.5 | ~0.004 | ~125 | [4] |
| Safinamide | Reversible, Selective MAO-B | >100 | ~0.098 | >1000 | [4] |
| Moclobemide | Reversible, Selective MAO-A | ~1.2 | ~27 | ~0.04 | [] |
| Tranylcypromine | Irreversible, Non-selective | ~0.1 | ~0.1 | ~1 | [] |
| Hypothesized 3-(4-Chlorophenyl)propan-1-amine Derivative | Reversible, Selective MAO-B | High µM | Low µM - High nM | High for MAO-B | - |
Experimental Protocols for Efficacy Benchmarking
To facilitate the direct comparison of novel this compound based inhibitors, the following detailed protocols for an in vitro Monoamine Oxidase inhibition assay are provided. The causality behind these experimental choices is to ensure a robust and reproducible assessment of inhibitory potency and selectivity.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is a reliable method for determining the IC50 values of test compounds against both MAO-A and MAO-B. The assay is based on the MAO-catalyzed oxidation of kynuramine, which produces 4-hydroxyquinoline, a fluorescent product.[5]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds (e.g., this compound derivatives)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~405 nm)
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of kynuramine in ultrapure water.
-
Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of enzymes in potassium phosphate buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of potassium phosphate buffer.
-
Add 25 µL of the test compound or reference inhibitor at various concentrations. For the control wells, add 25 µL of the vehicle (e.g., DMSO).
-
Add 25 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence at 37°C for a set period (e.g., 30 minutes), taking readings every minute.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
-
Causality of Experimental Choices: The use of recombinant human enzymes ensures the relevance of the findings to human physiology. Kynuramine is a non-selective substrate for both MAO isoforms, allowing for a direct comparison of inhibitory activity. The pre-incubation step allows for the inhibitor to bind to the enzyme before the introduction of the substrate, which is particularly important for time-dependent or irreversible inhibitors.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
Caption: MAO-B Inhibition in a Dopaminergic Neuron.
Caption: In Vitro MAO Inhibition Assay Workflow.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel and selective MAO-B inhibitors. The presence of the 4-chlorophenyl group is a key structural feature that is anticipated to confer high potency for MAO-B. This guide provides a framework for objectively benchmarking the efficacy of these inhibitors against established drugs. The detailed experimental protocols and conceptual diagrams are intended to empower researchers to conduct their own rigorous evaluations.
Future research should focus on the synthesis and direct biological evaluation of a focused library of this compound derivatives to confirm the hypothesized inhibitory activity and to further refine the structure-activity relationship. Such studies will be instrumental in advancing this promising class of compounds towards potential therapeutic applications in neurodegenerative diseases.
References
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lead optimization for promising monoamine oxidase inhibitor from eugenol for the treatment of neurological disorder: synthesis and in silico based study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-based inhibition of monoamine oxidase by 3-aryl-Delta3-pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 3-(4-Chlorophenyl)propan-1-ol
Introduction: The Critical Role of Intermediate Purity in Pharmaceutical Synthesis
In the intricate pathway of drug development, the quality of each component is paramount. Pharmaceutical intermediates, the chemical building blocks for Active Pharmaceutical Ingredients (APIs), are a cornerstone of this quality framework. The purity of an intermediate like 3-(4-Chlorophenyl)propan-1-ol—a precursor used in the synthesis of novel Aldo-Keto reductase inhibitors—directly influences the efficiency of subsequent synthetic steps, the impurity profile of the final API, and ultimately, its safety and therapeutic efficacy.
Impurities, even in trace amounts, are not benign passengers in a chemical reaction. They can lead to diminished yields, unpredictable side reactions, and the generation of difficult-to-remove by-products, potentially compromising batch-to-batch consistency and regulatory compliance. This guide presents a multi-faceted analytical strategy for the comprehensive purity assessment of commercially available this compound. We will compare orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—to build a self-validating system for quality assessment, providing researchers and drug development professionals with the data-driven insights needed to select high-quality starting materials.
Anticipating the Impurity Profile: A Synthesis-Based Approach
The most common synthetic route to this compound involves the reduction of 3-(4-chlorophenyl)acrylic acid or its esters. This understanding allows us to anticipate potential process-related impurities:
-
Unreacted Starting Material: Residual 3-(4-chlorophenyl)acrylic acid.
-
Reaction By-products: Intermediates such as 3-(4-chlorophenyl)propionaldehyde from incomplete reduction.
-
Solvent Residues: Remnants from extraction and purification steps, such as ethyl acetate, n-hexane, or tetrahydrofuran (THF).
-
Isomeric Impurities: Positional isomers of the chlorophenyl group originating from the initial starting materials.
A robust analytical workflow must be capable of detecting and quantifying this diverse range of potential contaminants.
Orthogonal Analytical Methodologies: A Triad of Scrutiny
No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where different methods based on distinct chemical and physical principles are used to corroborate findings and uncover a wider range of impurities. For this compound, a moderately polar and volatile compound, the combination of HPLC-UV, GC-MS, and qNMR offers a comprehensive assessment.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: HPLC is the workhorse for purity determination of non-volatile or thermally labile organic compounds. A reversed-phase method is ideal for separating this compound from less polar by-products and more polar unreacted starting materials. UV detection is highly effective due to the chromophoric chlorophenyl group.
Experimental Protocol: HPLC-UV Analysis
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent with a variable wavelength UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid.
-
-
Gradient Elution: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL solution.
-
Injection Volume: 10 µL.
-
Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks (Area % method).
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC is an exceptionally powerful technique for separating volatile and semi-volatile compounds. It is superior to HPLC for identifying and quantifying low-level residual solvents and volatile impurities that may be hidden under the solvent front in an HPLC chromatogram. Mass spectrometry provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
System Preparation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 5 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C (Split mode, 50:1 ratio).
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane.
-
Injection Volume: 1 µL.
-
Analysis: Identify peaks by comparing mass spectra to a reference library (e.g., NIST). Quantify residual solvents using an external standard calibration curve.
Quantitative NMR (qNMR)
Causality: qNMR provides an absolute measure of purity (wt/wt %) without the need for a specific reference standard of the analyte itself. The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a known signal from a certified internal standard of high purity. This technique is insensitive to impurities that lack protons (e.g., inorganic salts) and provides structural confirmation simultaneously.
Experimental Protocol: qNMR Analysis
-
System Preparation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of maleic acid (IS) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all relevant protons.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Analysis:
-
Integrate a well-resolved signal from the analyte (e.g., the triplet corresponding to the -CH2-OH protons at ~3.66 ppm).
-
Integrate the signal from the internal standard (the singlet for the two vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons for each integral, and the exact weights of the sample and standard.
-
Comparative Analysis: A Case Study of Three Commercial Suppliers
To illustrate the power of this orthogonal approach, we present hypothetical data from the analysis of this compound sourced from three different commercial suppliers.
Table 1: HPLC-UV Purity Results
| Supplier | Main Peak RT (min) | Purity (Area %) | Impurity Profile (RT, Area %) |
| Supplier A | 8.52 | 99.8% | Minor unknown at 9.2 min (0.2%) |
| Supplier B | 8.51 | 98.5% | Known impurity at 10.1 min (1.5%) |
| Supplier C | 8.52 | >99.9% | No detectable impurities |
Based on HPLC alone, Supplier C appears superior, followed closely by Supplier A.
Table 2: GC-MS Analysis for Volatile Impurities and Residual Solvents
| Supplier | Identified Volatile Impurities | Identified Residual Solvents (Concentration) |
| Supplier A | None Detected | Ethyl Acetate (850 ppm) |
| Supplier B | 3-(4-chlorophenyl)propionaldehyde (0.12%) | None Detected (<50 ppm) |
| Supplier C | None Detected | Toluene (110 ppm) |
GC-MS analysis reveals critical information missed by HPLC. Supplier A has significant residual solvent. Supplier B contains a process-related impurity. Supplier C has a trace amount of toluene, a more hazardous solvent.
Table 3: qNMR Absolute Purity Assay
| Supplier | Absolute Purity (wt/wt %) | Uncertainty (± wt/wt %) |
| Supplier A | 98.9% | 0.2% |
| Supplier B | 98.4% | 0.2% |
| Supplier C | 99.8% | 0 |
A Comparative Analysis of the Fungicidal Efficacy of Halophenylpropanols
In the continuous effort to develop more potent and specific antifungal agents, halophenylpropanols have emerged as a promising class of compounds. Their structural features, particularly the nature and position of the halogen substituent on the phenyl ring, play a pivotal role in modulating their fungicidal activity. This guide provides a comprehensive comparison of the fungicidal efficacy of different halophenylpropanols, supported by experimental data and protocols, to aid researchers and drug development professionals in this field.
Introduction: The Significance of Halogenation in Fungicidal Activity
Halogen atoms, owing to their unique electronic and steric properties, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. In the context of phenylpropanol-based fungicides, halogenation can impact lipophilicity, metabolic stability, and binding affinity to the target site. The primary mechanism of action for many azole-containing propanol fungicides is the inhibition of sterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[1][2] Specifically, they often target the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol to ergosterol.[2] Halogen substituents can enhance the binding of these molecules to the active site of CYP51, thereby increasing their inhibitory potency.
This guide will delve into the comparative fungicidal activities of representative chloro-, bromo-, and fluoro-substituted phenylpropanol derivatives against key fungal pathogens. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for assessing their antifungal properties in a laboratory setting.
Experimental Protocols for Fungicidal Activity Assessment
To ensure the reliability and reproducibility of fungicidal activity data, standardized testing methodologies are paramount. The following protocols are based on established methods for in vitro antifungal susceptibility testing.[3][4][5]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro potency of an antifungal agent.[4][6]
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a fungal strain.
Materials:
-
Test compounds (halophenylpropanols)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer
-
Inoculum of fungal spores or yeast cells, adjusted to a standard concentration (e.g., 0.5–2.5 x 10³ cells/mL)[7]
Procedure:
-
Compound Preparation: Prepare a stock solution of each halophenylpropanol in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of each compound in the 96-well plate using the RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculation: Add a standardized fungal inoculum to each well.
-
Controls: Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at a specific wavelength.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Mycelial Growth Inhibition Assay
This assay is particularly useful for evaluating the efficacy of fungicides against filamentous fungi.[8]
Objective: To measure the percentage of inhibition of mycelial growth in the presence of the test compound.
Materials:
-
Test compounds
-
Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Mycelial plugs from a fresh fungal culture
Procedure:
-
Medium Preparation: Prepare PDA medium and amend it with the test compounds at various concentrations.
-
Plating: Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
-
Control: Use a plate with PDA medium without any compound as a control.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days until the mycelium in the control plate has reached a significant diameter.
-
Measurement: Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Experimental workflow for the mycelial growth inhibition assay.
Comparative Fungicidal Activity of Halophenylpropanols
The following tables summarize the fungicidal activity of various halophenylpropanol derivatives and related compounds, compiled from different research studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, fungal strains, and specific compound structures.
Table 1: In Vitro Activity against Phytopathogenic Fungi
| Compound Class | Halogen Substituent | Fungal Species | Activity Metric | Value | Reference |
| Phenyl-2-oxoethylsulfonamides | 2-Chloro, 4-Fluoro | Botrytis cinerea | EC50 | 1.58 mg/L | [3] |
| Phenyl-2-oxoethylsulfonamides | 4-Chloro | Botrytis cinerea | EC50 | 8.67 mg/L | [3] |
| 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | Various halogenated | Five common pathogens | Inhibition Rate | Excellent at 1 µg/mL | [4] |
| Benzamide-1,3,4-thiadiazole | Chloro-substituted | Aspergillus niger | Inhibition Rate | >80% at 50 µg/mL | [8] |
| S-Alkyl substituted thioglycolurils | N/A (Halogenoalkanes used in synthesis) | Rhizoctonia solani | Mycelium Growth Inhibition | 85-100% | [7][9] |
Table 2: In Vitro Activity against Human Pathogenic Fungi
| Compound Class | Halogen Substituent | Fungal Species | Activity Metric | Value | Reference |
| Sertaconazole | Chloro | Candida spp. | Mean MIC | 0.34 mg/L | [6] |
| Bifonazole | Chloro | Candida spp. | Mean MIC | 13.2 mg/L | [6] |
| Phenothiazine analog (CWHM-974) | Fluoro | Candida albicans | MIC | 4-8 µg/mL | [10] |
| Phenothiazine analog (CWHM-974) | Fluoro | Aspergillus fumigatus | MIC | 16-32 µg/mL | [10] |
| Hinokitiol (natural compound) | N/A | Candida albicans | MIC | 8.21 µg/mL | [2][11] |
Structure-Activity Relationship (SAR) Insights
The fungicidal activity of halophenylpropanols is intricately linked to their chemical structure. Several studies have elucidated key SAR trends:
-
Position of Halogen: The position of the halogen on the phenyl ring significantly influences activity. For instance, para-substitution is often identified as optimal for enhancing fungicidal potency.[5]
-
Type of Halogen: The nature of the halogen atom (F, Cl, Br) affects the electronic and steric properties of the molecule, which in turn impacts its interaction with the target enzyme. Electron-withdrawing groups on the phenyl ring can be advantageous for activity.[8]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the halogen and other substituents, is crucial for its ability to penetrate the fungal cell membrane.
-
Synergistic Effects: The combination of halophenylpropanols with other agents can lead to synergistic effects, enhancing their overall antifungal efficacy.[12]
dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: Factors influencing the fungicidal activity of halophenylpropanols.
Concluding Remarks for the Research Professional
The comparative data and SAR insights presented in this guide underscore the potential of halophenylpropanols as a versatile scaffold for the development of novel fungicides. The fungicidal efficacy can be finely tuned by strategic manipulation of the halogen substituent and other structural features. The provided experimental protocols offer a robust framework for the in-house evaluation of new chemical entities.
Future research should focus on systematic comparative studies of homologous series of halophenylpropanols to provide a clearer understanding of the SAR. Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continuous exploration of this chemical space is a valuable endeavor in the quest for more effective solutions to combat fungal pathogens in both agricultural and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and fungicidal evaluation of 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of the in vitro antifungal activity of bifonazole, naftifine and sertaconazole against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole [nyxxb.cn]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(4-Chlorophenyl)propan-1-ol
As researchers and scientists in drug development, our work with novel chemical compounds is foundational to innovation. However, this innovation must be built upon an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for handling 3-(4-Chlorophenyl)propan-1-ol (CAS No: 6282-88-8), focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and cultivate a deep understanding of why these safety measures are critical, ensuring both personal safety and the integrity of our research.
Understanding the Hazard Profile: The "Why" Behind the "What"
This compound is a clear, colorless to yellow liquid with a specific set of hazards that directly inform our PPE strategy.[1][2] Understanding the causality between the chemical's properties and the required protective gear is the first step toward building a self-validating safety system in the lab.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:
-
H302: Harmful if swallowed. [3]
The signal word associated with this compound is "Warning".[1][4] These classifications are not abstract warnings; they are direct indicators of potential routes of exposure and the specific harm the chemical can inflict. Skin and eye irritation necessitates robust barrier protection, while respiratory irritation demands stringent control over vapor and aerosol inhalation.
Core Protective Equipment: A Multi-Layered Defense
Based on the hazard profile, a comprehensive PPE strategy is mandatory. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[4]
Eye and Face Protection: The Non-Negotiable First Line
The risk of "serious eye irritation" (H319) means that standard safety glasses are insufficient.[1][3] Accidental splashes can easily circumvent the limited protection they offer.
-
Mandatory Equipment: Chemical splash goggles that form a seal around the eyes are required for all handling activities.
-
Best Practice: When handling larger volumes (>50 mL) or performing operations with a heightened risk of splashing (e.g., heating, vortexing, transferring under pressure), a face shield must be worn in addition to chemical splash goggles.[5] This provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
Since this compound "causes skin irritation" (H315), direct contact must be avoided.[4] Gloves are the primary barrier, but their selection and use require careful consideration.
-
Recommended Equipment: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber may be necessary. Always consult your institution's chemical hygiene plan and glove compatibility charts.
-
Causality: The choice of glove material is dictated by its ability to resist degradation and permeation by the chemical. Gloves must be inspected for any signs of damage before each use.[6] Proper doffing technique is critical to prevent contaminating your skin with the very substance you sought to avoid.
Body Protection: Shielding Against Spills and Splashes
Protecting the skin extends beyond the hands. Protective clothing is a crucial barrier against accidental spills.
-
Mandatory Equipment: A clean, fully-buttoned, long-sleeved lab coat is the minimum requirement.
-
Best Practice: Clothing worn under the lab coat should be made of natural fibers like cotton and cover the legs completely. In the event of a significant spill, synthetic fabrics can melt and adhere to the skin, worsening an injury. For large-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]
Respiratory Protection: The Primacy of Engineering Controls
The potential for respiratory irritation (H335) makes controlling inhalation exposure paramount.[4]
-
Primary Control: All handling of this compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood.[7] This is the most effective way to prevent respiratory exposure.
-
Secondary Control: If engineering controls are insufficient or in the event of a large spill where exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6] In such scenarios, all non-essential personnel should evacuate the area.
PPE Protocol Summary
For quick reference, the following table outlines the required PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Aliquotting/Weighing | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Setup/Transfer | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron/Coveralls | NIOSH-Approved Respirator |
Operational Plan: From Preparation to Disposal
A safe workflow integrates PPE usage with procedural best practices at every step. The following diagram and steps outline a self-validating system for handling this compound.
Step-by-Step Handling Procedure
-
Preparation: Before handling the chemical, ensure your chemical fume hood has been certified within the last year. Gather all necessary equipment and reagents.
-
Don PPE: Following the guidelines in Section 2, don the appropriate PPE. Critically inspect gloves for tears or defects.
-
Handling: Perform all manipulations deep within the fume hood, keeping the sash at the lowest practical height. Keep the primary container of this compound sealed when not in use.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical, using an appropriate solvent or cleaning agent as specified in your lab's standard operating procedures.
-
Waste Disposal:
-
Liquid Waste: Unused or waste this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[8]
-
Solid Waste: All contaminated solid materials, including pipette tips, wipes, and gloves, must be disposed of in a separate, sealed container labeled for halogenated organic solid waste.[7][8]
-
-
Doff PPE and Hygiene: Remove PPE in an order that minimizes cross-contamination (typically gloves first, followed by lab coat and eye protection). Wash hands thoroughly with soap and water immediately after completing work.[6]
Emergency Response
In the event of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
By integrating this expert-level understanding of hazards with rigorous, step-by-step protocols, you can confidently and safely handle this compound, ensuring that your groundbreaking research is built on a foundation of uncompromised safety.
References
- 1. This compound | 6282-88-8 [sigmaaldrich.com]
- 2. labproinc.com [labproinc.com]
- 3. chemical-label.com [chemical-label.com]
- 4. aksci.com [aksci.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
